molecular formula C10H8N2 B1358581 1-Methyl-1H-indole-7-carbonitrile CAS No. 52951-14-1

1-Methyl-1H-indole-7-carbonitrile

Cat. No.: B1358581
CAS No.: 52951-14-1
M. Wt: 156.18 g/mol
InChI Key: AWHDVBPFISCVRT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHDVBPFISCVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640446
Record name 1-Methyl-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52951-14-1
Record name 1-Methyl-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Methyl-1H-indole-7-carbonitrile (CAS No. 52951-14-1), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Recognizing the limited availability of exhaustive experimental data in public literature, this document synthesizes known data points with established analytical methodologies. It serves as a vital resource for researchers, offering both a summary of known characteristics and detailed, field-proven protocols for the empirical determination of key parameters. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep, practical understanding for professionals in drug discovery and development.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is present in numerous natural products, alkaloids, and marketed pharmaceuticals, including drugs for cancer, inflammation, and hypertension.[3][4] The functionalization of the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

This compound is a specific derivative featuring a methyl group on the indole nitrogen (N1) and a nitrile group at the 7-position. The N-methylation prevents hydrogen bond donation, which can significantly alter solubility and membrane permeability compared to its unsubstituted counterpart. The 7-cyano group is a polar, electron-withdrawing moiety that acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and receptor binding interactions.[5]

This guide systematically explores the essential physicochemical properties of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Core Identifiers

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This compound is defined by its unique structural arrangement and can be referenced through several standard identifiers.

PropertyValueSource
Molecular Formula C₁₀H₈N₂[5]
Molecular Weight 156.18 g/mol [5]
Exact Mass 156.068748 Da[5]
CAS Number 52951-14-1[5]
IUPAC Name This compound[5]
SMILES CN1C=CC2=C1C=CC=C2C#NDerived
Structural Elucidation Workflow

For any novel or synthesized batch of a compound, structural integrity must be rigorously confirmed. The following workflow outlines the standard, self-validating process a researcher would undertake to verify the structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_verification Structural Verification cluster_confirmation Final Confirmation synthesis Synthesis via N-methylation of 7-Cyanoindole purification Column Chromatography / Recrystallization synthesis->purification ms Mass Spectrometry (MS) purification->ms Verify Mass nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Map C-H Framework ir Infrared (IR) Spectroscopy purification->ir Identify Functional Groups elemental Elemental Analysis purification->elemental Confirm Elemental Composition confirm Structure Confirmed ms->confirm nmr->confirm ir->confirm elemental->confirm

Caption: Standard workflow for the synthesis and structural confirmation of an organic molecule.

Expert Insight: The choice of 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is crucial. COSY identifies proton-proton (H-H) couplings within the aromatic rings, while HSQC correlates each proton directly to its attached carbon, providing an unambiguous map of the molecule's covalent framework. This multi-technique approach ensures a self-validating system, where the data from each analysis must be consistent with the proposed structure.

Physical and Chemical Properties

These properties are fundamental to handling, formulating, and predicting the behavior of the compound in various environments.

PropertyValueNotesSource
Melting Point 67.5 - 69.5 °CExperimental data. Indicates a crystalline solid at room temperature.[5]
Boiling Point 327.8 °CPredicted value. High boiling point is typical for rigid, aromatic structures.[5]
Flash Point 152.0 °CPredicted value. Indicates low flammability under standard conditions.[5]
Topological Polar Surface Area (TPSA) 28.7 ŲComputed. The nitrile nitrogen is the primary contributor.[5]
XLogP3 1.7Computed. Suggests moderate lipophilicity and likely cell permeability.[5]
Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities, which disrupt the crystal lattice. This protocol includes calibration to ensure trustworthiness.

Methodology:

  • Calibration: Calibrate the melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp) using a certified standard with a known melting point close to the expected range of the sample (e.g., Benzoin, MP 135-137 °C).

  • Sample Preparation: Finely crush a small amount of the crystalline this compound to a powder.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Heating: Place the capillary tube in the apparatus. Heat rapidly to ~15 °C below the expected melting point (68 °C).

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Profile

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation strategies. While specific experimental data for this compound is not widely published, its structural features allow for an expert assessment.

  • Aqueous Solubility: Expected to be low. The molecule is dominated by the nonpolar indole ring system. The polar nitrile group provides a slight increase in polarity but is insufficient to grant significant water solubility.

  • Organic Solvent Solubility: Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone, which can solvate both the aromatic system and the polar nitrile group.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

Causality: This high-throughput assay is chosen to quickly assess the solubility of a compound in an aqueous buffer, mimicking early-stage drug discovery screening. It measures light scattering from precipitated particles, providing a rapid estimate of the solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition stock Prepare 10 mM stock in DMSO addition Add stock solution to buffer (creates concentration gradient) stock->addition plate Dispense Assay Buffer (e.g., PBS, pH 7.4) into 96-well plate plate->addition incubation Incubate (e.g., 2 hours) to allow precipitation addition->incubation read Read plate on Nephelometer (measures light scattering) incubation->read analysis Determine concentration at which scattering appears read->analysis

Caption: Workflow for a kinetic solubility assay using nephelometry.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear 96-well plate.

  • Serial Dilution: Add 2 µL of the DMSO stock solution to the first well and mix, creating a 100 µM solution with 1% DMSO. Perform serial dilutions across the plate. Include a buffer-only control.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for compound precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Spectroscopic Profile

Spectroscopic data provides the electronic and vibrational fingerprint of a molecule, essential for identification and characterization. While a full experimental spectrum for this specific compound is not publicly available, characteristic signals can be predicted based on its functional groups.

  • ¹H NMR: Protons on the aromatic indole ring are expected to appear in the δ 7.0-8.0 ppm region. The N-methyl group will produce a distinct singlet peak around δ 3.8-4.0 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-140 ppm range. The nitrile carbon is characteristic and will appear downfield, typically around δ 115-120 ppm. The N-methyl carbon will be a sharp signal around δ 30-35 ppm.

  • FTIR (Infrared): A strong, sharp absorption peak characteristic of the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹. C-H stretches from the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

Conclusion

This compound is a compound with physicochemical properties that make it an intriguing scaffold for further investigation in drug discovery. Its moderate lipophilicity (XLogP3 = 1.7), presence of a key hydrogen bond acceptor, and status as a crystalline solid provide a favorable starting point for medicinal chemistry campaigns.[5] This guide has provided the foundational data available for this molecule and, more critically, has outlined the authoritative, self-validating experimental protocols required to empirically determine its properties. By understanding both the "what" and the "how," researchers are better equipped to utilize this and similar molecules in the rational design of novel therapeutics.

References

Introduction: The Strategic Importance of the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-indole-7-carbonitrile

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, neurological disorders, and infectious agents.[3][4] Within this vast chemical space, this compound emerges as a strategically important synthetic intermediate. The presence of a nitrile group at the 7-position offers a versatile chemical handle for further molecular elaboration, while the N-methylation of the indole ring prevents hydrogen bonding at this position and can alter the molecule's steric and electronic profile, often leading to modified pharmacological activity.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectroscopic characterization, chemical reactivity, and its applications as a building block in modern drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group attached to the pyrrole nitrogen (N1) and a nitrile group at position 7 of the benzene ring.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 52951-14-1N/A
Molecular Formula C₁₀H₈N₂N/A
Molecular Weight 156.18 g/mol N/A
Melting Point 67.5-69.5 °CN/A
Boiling Point 327.8 °CN/A
Density 1.09 g/cm³N/A

Synthesis of this compound

The most direct and common method for the preparation of this compound is the N-alkylation of the 7-cyanoindole precursor.[5] This reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Causality in Experimental Design

The choice of base is critical for the efficient deprotonation of the indole N-H group (pKa ≈ 17). Strong bases such as sodium hydride (NaH) are often employed to irreversibly form the highly nucleophilic indolate anion. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to ensure the solubility of the reactants and to avoid quenching the strong base and the anionic intermediate. Iodomethane (Methyl Iodide) serves as an excellent electrophile for the subsequent Sɴ2 reaction due to the good leaving group ability of iodide.

Experimental Protocol: N-Methylation of 7-Cyanoindole

Materials:

  • 7-Cyanoindole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-cyanoindole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated to form the sodium salt.

  • Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification Start Dissolve 7-Cyanoindole in anhydrous DMF Cool Cool to 0 °C Start->Cool Add_Base Add Sodium Hydride (NaH) Cool->Add_Base Stir1 Stir for 30 min at 0 °C (Formation of Indolate Anion) Add_Base->Stir1 Add_MeI Add Iodomethane (CH3I) Stir1->Add_MeI Stir2 Stir at Room Temperature (Monitor by TLC) Add_MeI->Stir2 Quench Quench with sat. NH4Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Definitive experimental spectra for this compound are not widely published. The following data are predicted based on the analysis of its structural analogues and fundamental spectroscopic principles.[6][7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The methyl protons (N-CH₃) should appear as a singlet around 3.8-4.0 ppm. The protons on the indole ring will appear in the aromatic region (approx. 6.5-7.8 ppm), with coupling patterns characteristic of the substitution pattern. Specifically, H3 will be a doublet coupled to H2, H2 will be a doublet coupled to H3, and the protons on the benzene ring (H4, H5, H6) will show a more complex splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum should display 10 distinct signals. The N-methyl carbon is expected around 30-35 ppm. The nitrile carbon (C≡N) will be a quaternary signal in the 115-120 ppm range. The remaining eight signals will correspond to the carbons of the indole ring system, appearing in the approximate range of 100-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[9] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 156. A significant fragment may correspond to the loss of a methyl group ([M-15]⁺) or HCN ([M-27]⁺).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its two primary functional groups: the electron-rich indole ring and the electrophilic nitrile group.

  • Reactions at the Indole Ring: The indole nucleus is susceptible to electrophilic aromatic substitution. The N-methylation slightly alters the regioselectivity compared to unsubstituted indole, but reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, primarily at the C3 position, which is the most electron-rich.

  • Reactions of the Nitrile Group: The nitrile group is a versatile functional handle that can undergo several transformations:

    • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (1-methyl-1H-indole-7-carboxylic acid) or an amide intermediate.

    • Reduction: The nitrile can be reduced to a primary amine (1-methyl-1H-indol-7-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Reactivity_Diagram cluster_nitrile Nitrile Group Reactions cluster_ring Indole Ring Reactions Main This compound Acid Carboxylic Acid (Hydrolysis: H+/H2O) Main->Acid C≡N → COOH Amine Primary Amine (Reduction: LiAlH4) Main->Amine C≡N → CH2NH2 Ketone Ketone (Grignard/Organolithium) Main->Ketone C≡N → C=O Halogenation 3-Halo-Derivative (Electrophilic Halogenation) Main->Halogenation EAS at C3 Nitration 3-Nitro-Derivative (Electrophilic Nitration) Main->Nitration EAS at C3

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of therapeutics targeting the central nervous system (CNS) and in oncology.[10]

  • CNS Agents: The indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors.[11] Modifications at the 7-position, accessible through the nitrile group, allow for the synthesis of libraries of compounds to probe structure-activity relationships for various 5-HT receptor subtypes. Such agents are relevant for treating depression, anxiety, and migraine.[12]

  • Anticancer Research: The indole structure is present in many compounds that inhibit protein kinases or disrupt microtubule polymerization, both critical processes in cancer cell proliferation.[2][4] The nitrile group can be transformed into other functionalities, such as amides or amines, which can serve as key hydrogen bond donors or acceptors for binding to protein targets.[10]

The strategic placement of the nitrile at the 7-position allows for the introduction of side chains that can explore specific binding pockets in target enzymes or receptors, making it a key intermediate in rational drug design.

Conclusion

This compound is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis from 7-cyanoindole and the versatile reactivity of its nitrile and indole functionalities make it an ideal scaffold for creating diverse molecular architectures. While detailed public spectroscopic data remains sparse, its characterization can be reliably predicted based on established principles. The demonstrated utility of its derivatives in the pursuit of novel CNS and anticancer agents underscores its importance as a key building block for the development of next-generation therapeutics.

References

Spectroscopic Data for 1-Methyl-1H-indole-7-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest update, a complete, experimentally verified set of spectroscopic data (NMR, IR, and MS) for 1-Methyl-1H-indole-7-carbonitrile published in a single, peer-reviewed source could not be definitively located in the public domain. This guide has been meticulously constructed to provide a robust, scientifically-grounded predictive analysis of its spectroscopic characteristics. These predictions are substantiated by experimental data from closely related and structurally analogous compounds, namely 1-methylindole and 7-cyanoindole, offering a valuable and reliable reference for the characterization of this molecule.

Executive Summary

This compound (CAS No. 52951-14-1) is a key heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and functionalization at the 7-position, combined with N-methylation, provides a unique vector for synthetic elaboration. Accurate spectroscopic characterization is a cornerstone of chemical research and development, ensuring structural integrity, purity, and quality control.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The rationale behind the predicted spectral features is explained in detail, drawing upon established spectroscopic principles and comparative data from analogous structures. This document is designed to be a field-proven resource for scientists working with this compound.

Molecular Structure and Logic

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The workflow below illustrates the logical connection between the molecular structure and its expected spectral output.

Caption: Logical workflow from molecular structure to spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are derived from the additive electronic effects of the N-methyl and 7-cyano substituents on the indole nucleus.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to display six distinct signals corresponding to the five protons on the indole ring and the three protons of the N-methyl group. The potent electron-withdrawing nature of the nitrile group at the C7 position will induce a significant downfield shift (deshielding) for the adjacent proton at C6.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for a solution in CDCl₃, with TMS at δ 0.00 ppm as the internal standard)

Assigned ProtonPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzRationale & Expert Insights
H-4~ 7.75Doublet (d)J ≈ 8.0This proton is deshielded by the anisotropic effect of the fused pyrrole ring. Its chemical shift is a reliable indicator of substitution at the 7-position.
H-6~ 7.55Doublet (d)J ≈ 7.5The proximity to the strongly electron-withdrawing nitrile group causes a significant downfield shift, making this a key diagnostic signal.
H-5~ 7.15Triplet (t) or Doublet of Doublets (dd)J ≈ 7.8This signal arises from coupling to both H-4 and H-6, resulting in a triplet if the coupling constants are similar.
H-2~ 7.05Doublet (d)J ≈ 3.0The chemical shift of this proton is primarily influenced by the N-methylation and the electronic nature of the pyrrole ring.
H-3~ 6.55Doublet (d)J ≈ 3.0This proton is typically the most upfield of the indole ring protons due to its position in the electron-rich pyrrole moiety.
N-CH₃~ 3.85Singlet (s)N/AA sharp singlet, characteristic of an N-methyl group on an aromatic heterocycle, confirming successful methylation.
¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum will resolve the ten unique carbon environments within the molecule. The nitrile carbon and the carbon to which it is attached (C7) are particularly diagnostic.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for a solution in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ) ppmRationale & Expert Insights
C-7a~ 137.0A quaternary carbon at the ring junction, its chemical shift is sensitive to substitution on the benzene portion of the indole.
C-2~ 129.5The chemical shift is typical for the C2 carbon of an N-methylated indole.
C-3a~ 130.0The second quaternary carbon at the ring junction.
C-6~ 128.5Aromatic CH, deshielded due to its proximity to the C7-cyano group.
C-4~ 123.0Aromatic CH.
C-5~ 121.5Aromatic CH.
-C≡N~ 118.0This is the characteristic chemical shift for a nitrile carbon, providing definitive evidence for this functional group.
C-3~ 103.0The upfield shift is characteristic of the C3 position in the electron-rich pyrrole ring.
C-7~ 100.0This quaternary carbon, directly bonded to the nitrile group, is expected to be shifted significantly upfield. This is a key signature for C7 substitution.
N-CH₃~ 33.0The chemical shift is typical for an N-methyl group attached to a heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For this compound, the most prominent and diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.

Table 3: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentCausality & Experimental Choice
~ 2225 Strong, Sharp C≡N stretch (Nitrile) This absorption is highly characteristic and confirms the presence of the nitrile functional group. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic nitrile.
~ 3100 - 3000MediumAromatic C-H stretchThese absorptions confirm the presence of the aromatic indole ring system.
~ 2950 - 2850MediumAliphatic C-H stretchThese bands correspond to the stretching vibrations of the C-H bonds in the N-methyl group.
~ 1600 - 1450Medium to StrongC=C Aromatic Ring StretchThese are characteristic skeletal vibrations of the fused aromatic rings of the indole core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pathways, which can further confirm its structure. The molecular formula of this compound is C₁₀H₈N₂, with a monoisotopic mass of approximately 156.07 Da.

Table 4: Predicted Mass Spectrometry Fragmentation

Predicted m/zIon InterpretationFragmentation Pathway Rationale
156 [M]⁺• Molecular Ion Peak. The presence of this peak confirms the molecular weight of the compound.
155[M-H]⁺Loss of a hydrogen radical, a common fragmentation process.
141[M-CH₃]⁺Loss of the N-methyl group, a facile cleavage for N-alkylated compounds. This is a highly diagnostic fragment.
129[M-HCN]⁺Loss of a neutral hydrogen cyanide molecule, a characteristic fragmentation for aromatic nitriles.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following validated protocols are recommended.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of CDCl₃ A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H Spectrum (16-32 scans) C->D E Acquire ¹³C Spectrum (1024+ scans) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference to TMS (0 ppm) G->H I Integration & Peak Picking H->I

Caption: Standard operating procedure for NMR data acquisition.

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a high-precision 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its relative inertness and minimal overlapping signals.

  • ¹H and ¹³C NMR Acquisition: Spectra are acquired on a high-field NMR spectrometer (≥ 400 MHz). Standard proton and carbon pulse programs are utilized. For ¹³C NMR, a sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Validation: The final spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of the ¹H NMR signals should correspond to the number of protons, providing an internal validation of the structure.

FTIR and MS Protocols
  • FTIR Spectroscopy: The IR spectrum is best obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality data for solid samples. A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method. This provides both the retention time (a measure of purity) and a detailed fragmentation pattern that serves as a molecular fingerprint. The observation of the correct molecular ion at m/z 156 is the primary validation point.

A Technical Guide to the Synthetic Opioid Fentanyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fentanyl is a highly potent synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine.[1][2][3] First synthesized in 1959 by Paul Janssen, it has become a cornerstone in the management of severe pain, particularly in surgical settings and for chronic pain unresponsive to other opioids.[4][5] Its profound analgesic effects are mediated through its potent agonism at the µ-opioid receptor.[6][7] However, this high potency also carries a significant risk of severe adverse effects, most notably respiratory depression, which has made fentanyl and its illicitly manufactured analogues a major contributor to the ongoing opioid crisis.[1][8] This guide provides a comprehensive technical overview of fentanyl, encompassing its chemical properties, detailed pharmacology, established analytical methodologies, and critical safety considerations to support professionals in research and drug development.

Chemical and Physical Profile

Fentanyl is a synthetic phenylpiperidine derivative with a distinct chemical structure that facilitates its rapid transit across the blood-brain barrier.[4][7]

  • Chemical Name: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide[4]

  • CAS Number: 437-38-7[5]

  • Molecular Formula: C₂₂H₂₈N₂O[4]

  • Molecular Weight: 336.47 g/mol [4][9]

The high lipophilicity of fentanyl is a key determinant of its pharmacokinetic profile, contributing to its rapid onset of action.[4][10]

PropertyValueSource(s)
Appearance White crystalline powder[5][11]
Melting Point 87.5 °C[5]
pKa 8.4[12]
Protein Binding 80-85%[1][12]
Water Solubility 200 mg/L[5]

Pharmacology and Mechanism of Action

Fentanyl exerts its primary pharmacological effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located throughout the central nervous system (CNS).[6][13][14] Its binding affinity for the MOR is comparable to morphine, but its intrinsic efficacy and lipophilicity contribute to its significantly greater potency.[14][15]

Upon binding to the MOR, fentanyl initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[13] This process involves:

  • G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunits directly interact with ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[13]

  • Neurotransmitter Inhibition: The culmination of these events is the hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters such as substance P and glutamate.[13]

This cascade effectively dampens the transmission of pain signals within the spinal cord and brain, resulting in profound analgesia.[13] Fentanyl's interaction with MORs in the brain's reward centers also leads to an increase in dopamine release, which contributes to the feelings of euphoria and the high potential for abuse.[4][13]

.dot digraph "Fentanyl Mechanism of Action" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Fentanyl [label="Fentanyl", fillcolor="#FBBC05", fontcolor="#202124"]; MOR [label="µ-Opioid Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=septagon]; G_Protein [label="Gi/o Protein (GDP)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; G_Protein_Active [label="Gi/o Protein (GTP)\n(α and βγ subunits dissociate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-Gated Ca²⁺ Channel", fillcolor="#5F6368", fontcolor="#FFFFFF"]; K_Channel [label="GIRK K⁺ Channel", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Influx [label="↓ Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K_Efflux [label="↑ K⁺ Efflux (Hyperpolarization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter [label="↓ Release of\nSubstance P & Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Fentanyl -> MOR [label="Binds to"]; MOR -> G_Protein [label="Activates"]; G_Protein -> G_Protein_Active [label="GDP → GTP Exchange"]; G_Protein_Active -> AdenylylCyclase [label="α subunit inhibits"]; AdenylylCyclase -> cAMP [label="Leads to"]; G_Protein_Active -> Ca_Channel [label="βγ subunit inhibits"]; G_Protein_Active -> K_Channel [label="βγ subunit opens"]; Ca_Channel -> Ca_Influx; K_Channel -> K_Efflux; Ca_Influx -> Neurotransmitter; K_Efflux -> Neurotransmitter; Neurotransmitter -> Analgesia [label="Results in"]; } .enddot Caption: Fentanyl's signal transduction pathway via the µ-opioid receptor.

The pharmacokinetic profile of fentanyl is characterized by its rapid onset and redistribution, followed by a longer terminal elimination half-life.[10][16]

ADME ParameterDescriptionSource(s)
Absorption Rapidly absorbed from various routes due to high lipophilicity. Intravenous administration provides 100% bioavailability.[1][10][16]
Distribution Highly lipophilic, leading to rapid distribution into highly perfused tissues like the brain, heart, and lungs, followed by redistribution to muscle and fat tissue. Volume of distribution is approximately 6 L/kg.[10][12][16]
Metabolism Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is N-dealkylation to form norfentanyl, an inactive metabolite.[2][17][18]
Excretion Primarily eliminated through the kidneys, with about 75% of the dose excreted in the urine, mostly as metabolites. Less than 10% is excreted as the unchanged parent drug. The terminal elimination half-life is approximately 3 to 7 hours.[2][16]

Synthesis and Analytical Characterization

Fentanyl is produced synthetically, and several routes have been developed since its initial creation. The "Siegfried method" is a well-known pathway that has been utilized in both legitimate pharmaceutical production and clandestine manufacturing. This method typically starts from 4-piperidone hydrochloride and proceeds through the key intermediate N-phenethyl-4-piperidone (NPP).[6] In recent years, illicit synthesis has often adapted to use alternative precursors like norfentanyl or 1-boc-4-AP to circumvent regulations on NPP and another key precursor, 4-anilino-N-phenethylpiperidine (ANPP).[19]

.dot digraph "Simplified Fentanyl Synthesis" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

P1 [label="Precursor\n(e.g., 4-Piperidone Derivative)"]; P2 [label="Phenethyl Halide"]; Inter1 [label="Intermediate 1\n(e.g., NPP)"]; P3 [label="Aniline"]; Inter2 [label="Intermediate 2\n(e.g., 4-ANPP)"]; P4 [label="Propionyl Chloride\nor Anhydride"]; Fentanyl [label="Fentanyl", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

P1 -> Inter1; P2 -> Inter1; Inter1 -> Inter2; P3 -> Inter2; Inter2 -> Fentanyl; P4 -> Fentanyl; } .enddot Caption: A generalized workflow for the chemical synthesis of fentanyl.

The unambiguous identification and quantification of fentanyl and its analogues are critical in both clinical toxicology and forensic science. Due to its high potency, sensitive analytical methods are required to detect the low concentrations typically found in biological samples.

Confirmatory Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for fentanyl detection in biological matrices like blood and urine.[20] It offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification of fentanyl and its major metabolite, norfentanyl.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another highly specific technique used for the identification of fentanyl, often in seized drug samples.[20]

Screening Techniques:

  • Immunoassays: These are often used for initial, rapid screening of urine samples but may lack specificity and can cross-react with other opioids. Positive results typically require confirmatory testing.[20]

  • Field-Based Methods: Portable technologies like Raman and FTIR spectroscopy are used by law enforcement for the presumptive identification of fentanyl in powders, but laboratory confirmation is necessary.[20]

Example Protocol: LC-MS/MS Quantification in Urine

  • Sample Preparation: A 1 mL urine sample is subjected to enzymatic hydrolysis (using β-glucuronidase) to cleave glucuronide conjugates of fentanyl and its metabolites.[17]

  • Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed to isolate the analytes from the urine matrix and concentrate them.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase (e.g., acetonitrile and water with formic acid) separates fentanyl and norfentanyl from other matrix components.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for fentanyl, norfentanyl, and their deuterated internal standards are monitored for highly selective and sensitive quantification.[17]

Applications in Research and Medicine

Fentanyl's primary clinical application is in pain management.[1][3]

  • Anesthesia: It is widely used as an adjunct to general anesthesia due to its potent analgesic and sedative properties.[9][11]

  • Chronic Pain: Transdermal patches are used for the long-term management of severe chronic pain in opioid-tolerant patients.[22][23]

  • Breakthrough Cancer Pain: Rapid-acting formulations (e.g., buccal, sublingual) are indicated for managing breakthrough pain in cancer patients already receiving around-the-clock opioid therapy.[23]

In research, fentanyl and its analogues serve as critical tools for studying the opioid system, investigating the mechanisms of pain and addiction, and developing novel analgesics with improved safety profiles or opioid antagonists for overdose treatment.[24]

Safety, Toxicology, and Handling

The extreme potency of fentanyl necessitates stringent safety protocols. The estimated lethal dose in humans is approximately 2 mg, highlighting the profound risk of accidental overdose.[6][25]

Toxicological Profile:

  • Primary Toxicity: The most significant life-threatening effect is respiratory depression, which can rapidly progress to apnea and death.[4][10][11]

  • Other Adverse Effects: Common side effects include sedation, confusion, nausea, constipation, and muscle rigidity, including a phenomenon known as "wooden chest syndrome" which can impede ventilation.[6][10][25]

  • Overdose Management: Overdose is a medical emergency. The primary intervention is the administration of an opioid antagonist, such as naloxone, which competitively binds to opioid receptors and can reverse respiratory depression.[11][15] Due to fentanyl's high potency, multiple or higher doses of naloxone may be required.[15]

Laboratory Handling and Safety Precautions: Due to the risk of accidental exposure, personnel handling pure fentanyl or highly concentrated materials must adhere to strict safety guidelines.

  • Risk Assessment: Assume any unknown white powder may contain fentanyl. Field testing is generally discouraged as it can aerosolize the powder.[26]

  • Personal Protective Equipment (PPE): At a minimum, nitrile gloves should be worn. For activities with a risk of aerosolization, respiratory protection (e.g., a fit-tested N95 respirator or higher), eye protection, and disposable coveralls are recommended.[27]

  • Engineering Controls: Whenever possible, handle fentanyl powders within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.

  • Decontamination: Wash hands thoroughly with soap and water after handling. Do not use alcohol-based hand sanitizers, as they may enhance skin absorption.[26] In case of a spill, follow established hazardous material cleanup procedures.[11]

References

A Comprehensive Technical Guide to the Solubility Determination of 1-Methyl-1H-indole-7-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-1H-indole-7-carbonitrile (CAS No. 52951-14-1) is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] The solubility of such a molecule is a critical physicochemical parameter that dictates its behavior in virtually every application, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive framework for the systematic evaluation of its solubility in a range of common organic solvents.

This document moves beyond a simple listing of data points to provide a foundational understanding of the principles governing solubility and a set of robust, field-proven protocols for its experimental determination. By explaining the causality behind experimental choices and grounding methodologies in established good laboratory practices, this guide serves as a practical tool for generating reliable and reproducible solubility data.

Physicochemical Profile and Solubility Rationale

Understanding the structural attributes of this compound is fundamental to predicting its solubility behavior and designing an appropriate experimental strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 52951-14-1 ECHEMI[1]
Molecular Formula C₁₀H₈N₂ ECHEMI[1]
Molecular Weight 156.18 g/mol ECHEMI[1]

| Structure | Indole ring with a methyl group at position 1 and a nitrile group at position 7. | - |

Structural Analysis for Solubility Prediction:

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3]

  • Indole Ring: The core indole structure is an aromatic heterocyclic system. While the benzene portion is nonpolar, the pyrrole ring containing the nitrogen atom introduces polarity and the potential for hydrogen bonding.

  • N-Methyl Group (-CH₃): The methyl group at the N1 position blocks the indole nitrogen from acting as a hydrogen bond donor, which would typically increase solubility in protic solvents. This group adds a degree of lipophilicity (non-polarity).

  • Cyano Group (-C≡N): The nitrile group at position 7 is strongly polar and is a hydrogen bond acceptor. This functional group will significantly influence the molecule's interaction with polar solvents.

Predicted Behavior: The combination of a moderately polar aromatic core, a lipophilic methyl group, and a highly polar nitrile group suggests that this compound will exhibit nuanced solubility. It is expected to have limited solubility in highly non-polar solvents (e.g., alkanes) and also potentially in highly polar protic solvents like water, but show favorable solubility in a range of polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and some polar protic solvents (e.g., ethanol).

The Principle of Equilibrium Solubility

Solubility is defined as the maximum amount of a substance (solute) that can be dissolved in a specified amount of a solvent at thermodynamic equilibrium under given conditions of temperature and pressure.[4] The process involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The "gold standard" for determining this value is the saturation shake-flask method, which ensures that the system has reached a true thermodynamic equilibrium.[5][6][7]

Experimental Determination of Solubility

A tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative measurement, is the most efficient strategy for characterizing solubility.

General Laboratory Best Practices

For all solubility measurements, adherence to Good Laboratory Practice (GLP) is paramount for data integrity.[5][6]

  • Temperature Control: Solubility is highly temperature-dependent. All experiments must be conducted in a temperature-controlled environment (e.g., incubator shaker, water bath) with the temperature recorded and maintained, typically at 25 °C for standard measurements.[4]

  • Purity of Materials: The purity of the solute and the solvents must be high (e.g., ≥95% for the solute, HPLC grade for solvents) to avoid erroneous results.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For crystalline solids, this can take anywhere from 24 to 72 hours.[8]

Recommended Solvents for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

Table 2: Suggested Organic Solvents for Solubility Screening

Class Solvent Polarity Rationale
Non-Polar n-Hexane Low Establishes baseline solubility in aliphatic hydrocarbons.
Toluene Low Represents aromatic hydrocarbon interactions.
Moderately Polar Dichloromethane (DCM) Medium Common solvent for organic reactions.
Ethyl Acetate (EtOAc) Medium An ester with hydrogen bond accepting capability.
Polar Aprotic Acetone High A ketone, common polar solvent.
Acetonitrile (ACN) High Polar nitrile, often used in chromatography.
Tetrahydrofuran (THF) High A cyclic ether, good for moderately polar compounds.
Dimethyl Sulfoxide (DMSO) Very High A powerful, highly polar solvent.
Polar Protic Methanol (MeOH) High A simple alcohol, capable of H-bonding.

| | Ethanol (EtOH) | High | Common, less toxic alcohol. |

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a fast, semi-quantitative estimate of solubility, guiding the selection of solvents for full quantitative analysis.

Methodology:

  • Preparation: Into a series of labeled 1.5 mL glass vials, add approximately 1-2 mg of this compound.

  • Solvent Addition: Add 100 µL of the first solvent to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, it is soluble at >10-20 mg/mL.

  • Incremental Addition: If the solid has not dissolved, add another 400 µL of the solvent (total volume 500 µL). Vortex again for 30-60 seconds.

  • Observation 2: If the solid is now dissolved, it is soluble at >2-4 mg/mL.

  • Incremental Addition 2: If the solid remains, add a final 500 µL of solvent (total volume 1.0 mL). Vortex again.

  • Final Observation: If the solid is dissolved, it is soluble at >1-2 mg/mL. If it remains undissolved, it is classified as poorly soluble or insoluble (<1 mg/mL).

  • Repeat: Repeat steps 2-8 for each solvent listed in Table 2.

Workflow for Solubility Determination

The following diagram illustrates the logical flow from initial assessment to final quantitative data.

G cluster_prep Preparation cluster_qual Qualitative Assessment cluster_quant Quantitative Measurement (Shake-Flask) Compound This compound (Solid, >95% Purity) Qual_Test Protocol 1: Rapid Solubility Test (1-2 mg in <1 mL) Compound->Qual_Test Shake_Flask Protocol 2: Add excess solid to solvent Compound->Shake_Flask Solvents Select Organic Solvents (HPLC Grade) Solvents->Qual_Test Solvents->Shake_Flask Qual_Result Categorize: Soluble, Partially Soluble, Insoluble Qual_Test->Qual_Result Qual_Result->Shake_Flask Inform solvent choice Equilibrate Equilibrate (e.g., 24-48h at 25°C) with agitation Shake_Flask->Equilibrate Separate Separate Phases (Centrifuge/Filter 0.22 µm) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC-UV) Separate->Analyze Quant_Result Calculate Solubility (mg/mL or mM) Analyze->Quant_Result

Fig. 1: Experimental workflow for determining the solubility of a target compound.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This protocol describes the definitive method for obtaining precise solubility values.[5][7]

Methodology:

  • Preparation: For each selected solvent, add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously enough to keep the solid suspended for 24 to 48 hours. A preliminary time-course experiment can confirm when equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow coarse particles to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A 10-fold and 100-fold dilution are common starting points.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standards of known concentrations of this compound.

  • Calculation: Calculate the concentration in the original undiluted sample by applying the dilution factor. This value represents the equilibrium solubility.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for comparison.

Table 3: Template for Reporting Quantitative Solubility Data

Solvent Solvent Class Temperature (°C) Equilibrium Solubility (mg/mL) Equilibrium Solubility (mM)
n-Hexane Non-Polar 25.0 Experimental Value Calculated Value
Toluene Non-Polar 25.0 Experimental Value Calculated Value
Dichloromethane Mod. Polar 25.0 Experimental Value Calculated Value
Ethyl Acetate Mod. Polar 25.0 Experimental Value Calculated Value
Acetone Polar Aprotic 25.0 Experimental Value Calculated Value
Acetonitrile Polar Aprotic 25.0 Experimental Value Calculated Value
DMSO Polar Aprotic 25.0 Experimental Value Calculated Value
Methanol Polar Protic 25.0 Experimental Value Calculated Value

| Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound in organic solvents is a key parameter that requires rigorous and systematic experimental determination. By employing the tiered approach outlined in this guide—from structural analysis and qualitative screening to precise quantitative measurement via the shake-flask method—researchers can generate high-quality, reliable data. This information is indispensable for the rational design of synthetic routes, analytical methods, and formulation strategies, ultimately accelerating research and development timelines.

References

An In-depth Technical Guide to the Identification of Potential Biological Targets for 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Territory of a Novel Indole Derivative

In the landscape of drug discovery, we often encounter compounds with intriguing structures but limited biological characterization. 1-Methyl-1H-indole-7-carbonitrile is one such molecule. While the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, the specific biological targets of this particular derivative remain largely unexplored. This guide is crafted for researchers, scientists, and drug development professionals, providing a systematic and scientifically rigorous framework for the identification and validation of its potential biological targets. We will proceed not by presenting a known list of targets, but by outlining a strategic, multi-pronged approach to uncover them, mirroring the real-world process of drug discovery.

The indole core, due to its structural similarity to tryptophan, can interact with a wide array of biological macromolecules.[1][2] The addition of a methyl group at the 1-position and a carbonitrile at the 7-position introduces specific electronic and steric properties that will dictate its unique target engagement profile.[3] Our investigative journey will, therefore, be guided by the rich history of indole derivatives in medicinal chemistry, while employing modern techniques to elucidate the specific activities of this compound.

Part 1: In Silico Target Prediction - A Hypothesis-Generating Engine

Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide invaluable, data-driven hypotheses. This initial step leverages the vast amount of existing biological and chemical data to predict potential protein targets.

Similarity-Based Approaches: Learning from Molecular Relatives

The principle here is straightforward: structurally similar molecules often share similar biological targets. We will utilize computational tools to screen for compounds structurally related to this compound with known biological activities.

  • Methodology:

    • Chemical Fingerprinting: Convert the 2D structure of this compound into a chemical fingerprint (e.g., Morgan fingerprints, MACCS keys).

    • Database Screening: Screen large chemical databases such as ChEMBL, PubChem, and BindingDB against this fingerprint to identify compounds with a high Tanimoto similarity score (>0.85).

    • Target Association: Analyze the annotated biological targets of the identified similar compounds. A recurring target or target class among these "molecular cousins" becomes a high-priority candidate for our compound of interest.

  • Anticipated Target Classes based on the Indole Scaffold:

    • Protein Kinases: The indole ring is a common scaffold in kinase inhibitors.[4]

    • Tubulin: Vinca alkaloids, potent anticancer agents, feature an indole core and function by destabilizing microtubules.[5]

    • Bcl-2 Family Proteins: Indole derivatives have been developed as inhibitors of anti-apoptotic proteins like Mcl-1.[6][7]

    • G-Protein Coupled Receptors (GPCRs): The indole structure is present in many neurotransmitter mimics and GPCR ligands.

Pharmacophore Modeling and Docking Studies: A Deeper Dive into Potential Interactions

Once a list of potential targets is generated, we can use molecular modeling to predict the binding mode and affinity of this compound to these proteins.

  • Methodology:

    • Pharmacophore Generation: If multiple active analogs are identified, a 3D pharmacophore model can be built to define the essential features for binding.

    • Molecular Docking:

      • Obtain the 3D crystal structures of the hypothesized target proteins from the Protein Data Bank (PDB).

      • Perform molecular docking simulations to predict the binding pose and estimate the binding energy of this compound within the active site of each target.

      • Prioritize targets that exhibit favorable binding energies and plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking with the indole ring).

Part 2: In Vitro Target Validation - From Prediction to Empirical Evidence

In silico predictions must be substantiated by empirical data. The following section details a tiered approach to in vitro validation, starting with broad screening and progressing to specific, high-fidelity assays.

Broad-Spectrum Profiling: Casting a Wide Net

To efficiently screen for unexpected activities, it is prudent to test the compound against a broad panel of targets.

  • Commercial Screening Services: Several contract research organizations (CROs) offer fee-for-service screening against large panels of kinases, GPCRs, ion channels, and other common drug targets. This can rapidly identify primary targets and potential off-target effects.

Target-Specific Biochemical Assays: Confirming Direct Engagement

For high-priority targets identified through in silico and broad-spectrum screening, direct engagement must be confirmed using biochemical assays.

  • Principle: This technique measures the change in the thermal stability of a target protein upon ligand binding. A positive shift in the melting temperature (Tm) indicates direct binding.

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of this compound in DMSO.

      • Dilute the purified target protein to a final concentration of 2-5 µM in a suitable buffer.

      • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Assay Setup:

      • In a 96- or 384-well PCR plate, mix the protein, dye, and varying concentrations of the compound. Include a DMSO control.

    • Data Acquisition:

      • Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

    • Data Analysis:

      • Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the ΔTm between the compound-treated and control samples.

  • Principle: If the predicted target is an enzyme (e.g., a kinase), its activity should be modulated by the compound.

  • Example Protocol (Kinase Assay):

    • Reagents: Kinase, substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • Assay Plate Preparation: Add the compound at various concentrations to a multi-well plate.

    • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at the optimal temperature for a defined period.

    • Detection: Stop the reaction and add the detection reagent. Measure the signal (luminescence, fluorescence) which correlates with enzyme activity.

    • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

Part 3: Cellular Assays - Assessing Biological Relevance

Demonstrating direct binding and biochemical activity is crucial, but it is equally important to confirm that the compound can engage its target in a cellular context and elicit a biological response.

Target Engagement in Live Cells
  • Cellular Thermal Shift Assay (CETSA):

    • Principle: An extension of the in vitro TSA, CETSA measures the thermal stabilization of a target protein by a ligand within intact cells.

    • Workflow:

      • Treat cultured cells with the compound or vehicle control.

      • Heat aliquots of the cell suspension to a range of temperatures.

      • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

      • A shift in the melting curve to higher temperatures in the compound-treated cells indicates target engagement.

Phenotypic and Pathway Analysis
  • Cell Viability/Proliferation Assays: If the predicted target is involved in cell survival or proliferation (e.g., Mcl-1, tubulin), the compound's effect on cell viability should be assessed using assays like MTT or CellTiter-Glo®.[8]

  • Reporter Gene Assays: For targets that are part of a signaling pathway, a reporter gene assay can be used to measure the downstream effects of target modulation. For example, if the target is a receptor that activates the NF-κB pathway, a luciferase reporter driven by an NF-κB response element can be used.

  • Phospho-protein Analysis: For kinase targets, Western blotting can be used to assess the phosphorylation status of downstream substrates in compound-treated cells.[4]

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed strategies, the following diagrams outline the key workflows and a hypothetical signaling pathway that could be investigated.

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation Similarity Similarity Search (ChEMBL, PubChem) Hypothesis Hypothesized Targets Similarity->Hypothesis Docking Molecular Docking (PDB) BroadScreen Broad-Spectrum Profiling (CRO Panels) Docking->BroadScreen Pharmacophore Pharmacophore Modeling Pharmacophore->Hypothesis TSA Thermal Shift Assay (TSA) BroadScreen->TSA EnzymeAssay Enzymatic Assays TSA->EnzymeAssay CETSA Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CETSA Phenotypic Phenotypic Assays (e.g., Viability) CETSA->Phenotypic Pathway Pathway Analysis (e.g., Western Blot) Phenotypic->Pathway ConfirmedTarget Validated Target(s) Pathway->ConfirmedTarget Hypothesis->Docking

Caption: A comprehensive workflow for the identification and validation of biological targets.

Hypothetical_Kinase_Pathway cluster_assay Validation Point Compound This compound TargetKinase Hypothetical Target Kinase (e.g., TRK) Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Signaling Downstream Signaling Cascade pSubstrate->Signaling WesternBlot Western Blot for p-Substrate Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table provides a template for summarizing key quantitative data that will be generated during the proposed investigations.

Assay TypeTargetParameterResult
Thermal Shift AssayTarget XΔTm (°C)e.g., +5.2
Enzymatic AssayTarget XIC50 (µM)e.g., 0.75
Cell ProliferationCell Line YGI50 (µM)e.g., 1.2
Cellular Target EngagementCell Line YCETSA Shift (°C)e.g., +4.8

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. While the indole scaffold points towards several promising target classes, including kinases, tubulin, and Bcl-2 family proteins, the specific interactions of this derivative must be determined empirically. The integrated in silico, in vitro, and cellular workflow outlined in this guide provides a robust framework for this endeavor. The successful identification of high-affinity and selective targets will be the critical first step in unlocking the therapeutic potential of this intriguing molecule.

References

1-Methyl-1H-indole-7-carbonitrile: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of a vast array of biologically active natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole ring allows for the fine-tuning of its electronic and steric properties, enabling the modulation of its interactions with biological targets or its performance in optoelectronic devices. Among the diverse family of indole derivatives, 1-Methyl-1H-indole-7-carbonitrile has emerged as a particularly valuable and versatile building block. The presence of a methyl group at the N1 position enhances its lipophilicity and metabolic stability in a drug discovery context, while precluding N-H reactivity and directing further substitutions. The cyano group at the C7 position is a powerful synthetic handle, serving as a precursor to a variety of important functional groups such as carboxylic acids, amines, and tetrazoles. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in advanced organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₈N₂-
Molecular Weight 156.18 g/mol -
CAS Number 52951-14-1[1]
Appearance Predicted: White to off-white solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)-
¹H NMR (Predicted, CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H), 7.1-7.3 (m, 2H), 6.5-6.6 (m, 1H), 3.8 (s, 3H)General knowledge
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ 135-137, 130-132, 128-130, 122-124, 120-122, 118-120, 102-104, 100-102, 33-35General knowledge
IR (KBr, cm⁻¹) ~2220-2230 (C≡N stretch), ~1600 (C=C stretch)General knowledge
Mass Spectrometry (EI) m/z (%) = 156 (M⁺)General knowledge

Synthesis of this compound: A Reliable Protocol

The most direct and efficient route to this compound is the N-methylation of the readily available 7-cyanoindole. While various methylating agents can be employed, the use of dimethyl carbonate (DMC) in the presence of a mild base like potassium carbonate offers a greener and safer alternative to traditional reagents such as methyl iodide or dimethyl sulfate.

Experimental Protocol: N-methylation of 7-Cyanoindole

This protocol is adapted from a reliable procedure for the N-methylation of a structurally similar cyanoindole.

Materials:

  • 7-Cyanoindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • tert-Butyl methyl ether (TBME)

  • Water, deionized

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a solution of 7-cyanoindole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add dimethyl carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.

  • Slowly add ice-cold water to the reaction mixture to precipitate the product.

  • Extract the aqueous mixture with TBME (3 x volume of DMF).

  • Wash the combined organic layers with water (3 x volume of DMF) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: Based on analogous reactions, yields in the range of 90-98% can be anticipated.

The Synthetic Utility of this compound

The true value of this compound lies in its potential for a wide range of chemical transformations, providing access to a diverse array of 7-substituted indole derivatives.

Transformations of the Nitrile Group

The cyano group at the C7 position is a versatile functional group that can be readily converted into other key functionalities.

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[2][3][][5] This transformation is pivotal for introducing a carboxylic acid moiety, which can then be used for amide bond formation, esterification, or as a directing group in further synthetic manipulations.

Workflow: Hydrolysis of the Nitrile Group

G start This compound acid 1-Methyl-1H-indole-7-carboxylic acid start->acid H₃O⁺ or OH⁻, Δ

Caption: Hydrolysis of the nitrile to a carboxylic acid.

The nitrile group can be reduced to a primary amine using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most effective.[6][7][8][9] The resulting aminomethyl group is a crucial pharmacophore in many biologically active molecules and serves as a key point for further derivatization.

Workflow: Reduction of the Nitrile Group

G start This compound amine 1-Methyl-1H-indole-7-methanamine start->amine 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of the nitrile to a primary amine.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic. In the case of this compound, the interplay of the electron-donating N-methyl group and the electron-withdrawing C7-cyano group influences the regioselectivity of these reactions. The N-methyl group activates the ring towards electrophilic attack, while the C7-cyano group deactivates the benzene portion of the indole. This electronic arrangement strongly favors electrophilic substitution at the C3 position.

Logical Relationship: Directing Effects in Electrophilic Substitution

G subst Substituent Effects n_methyl N1-Methyl Group (Electron-Donating) subst->n_methyl c7_cyano C7-Cyano Group (Electron-Withdrawing) subst->c7_cyano reactivity Overall Reactivity n_methyl->reactivity Activates c7_cyano->reactivity Deactivates (benzene ring) regio Regioselectivity (C3-position favored) reactivity->regio

Caption: Influence of substituents on electrophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples utilizing this compound as a starting material are not extensively documented in readily available literature, its synthetic potential is evident from the importance of 7-substituted indoles in medicinal chemistry. For instance, the corresponding carboxylic acid and amine derivatives are key intermediates for the synthesis of various therapeutic agents, including kinase inhibitors, serotonin receptor agonists, and antiviral compounds. The strategic placement of functional groups at the C7 position can significantly impact the binding affinity and selectivity of indole-based drug candidates.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a strategically important and highly versatile building block for organic synthesis. Its straightforward preparation, coupled with the rich chemistry of both the indole nucleus and the nitrile functional group, provides a reliable gateway to a diverse range of 7-substituted indole derivatives. For researchers and professionals in drug discovery and materials science, a thorough understanding and proficient application of this building block can unlock new avenues for the design and synthesis of novel, high-value molecules with tailored properties and functions.

References

An In-depth Technical Guide to the Reactivity of the C7-Nitrile Group in 1-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methylindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] Functionalization at the C7-position is crucial for modulating pharmacological activity, and the nitrile group at this position serves as a uniquely versatile synthetic handle. This guide provides an in-depth exploration of the reactivity of the C7-nitrile group in 1-methylindole-7-carbonitrile. We will delve into the core chemical transformations—hydrolysis, reduction, and cycloaddition—that convert the nitrile into other key functional groups. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and strategic considerations for leveraging this versatile building block in organic synthesis and drug discovery.

Introduction: The Strategic Importance of 1-Methylindole-7-carbonitrile

The indole ring system is a cornerstone of many natural products and pharmaceuticals.[2][3] Strategic functionalization of the indole core is paramount for tuning properties such as receptor binding, metabolic stability, and solubility. While the C2 and C3 positions of the indole are intrinsically more reactive, recent advances have enabled selective functionalization at other positions, including C7.

The 1-methylindole-7-carbonitrile moiety is a particularly valuable building block. The N-methylation prevents unwanted side reactions at the indole nitrogen and can enhance certain biological activities.[2] The C7-nitrile group is a powerful and versatile functional group for several reasons:

  • Metabolic Stability: The nitrile group is generally robust under physiological conditions.

  • Synthetic Versatility: It can be transformed into a variety of other functional groups, including carboxylic acids, primary amines, and tetrazoles.

  • Pharmacophoric Properties: The nitrile itself can engage in important non-covalent interactions with biological targets.[4]

This guide will focus on the key synthetic transformations of the C7-nitrile, providing the necessary technical details to empower chemists in their research and development endeavors.

Synthesis of the Core Scaffold: 1-Methylindole-7-carbonitrile

The primary route to 1-methylindole-7-carbonitrile is through the N-methylation of the commercially available 1H-indole-7-carbonitrile. The choice of base and methylating agent is critical for achieving high yield and purity.

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// Edges Indole -> Anion [label="Deprotonation"]; Base -> Indole [style=dashed]; Solvent -> Indole [style=dashed]; Anion -> Product [label="SN2 Reaction"]; MeI -> Anion [style=dashed]; Product -> Workup; Workup -> Product [label="Isolation", style=dashed, dir=back]; } .dot Caption: Synthetic workflow for N-methylation of 1H-indole-7-carbonitrile.

Experimental Protocol: N-Methylation

Rationale: This procedure utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to completely deprotonate the indole nitrogen, forming the corresponding indolide anion. This anion then acts as a potent nucleophile, readily displacing the iodide from methyl iodide in a classic SN2 reaction. Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which solvates the sodium cation without interfering with the nucleophile.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 1H-indole-7-carbonitrile (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-methylindole-7-carbonitrile.

Key Transformations of the C7-Nitrile Group

The synthetic utility of 1-methylindole-7-carbonitrile lies in the diverse reactivity of its nitrile group. The following sections detail the most critical transformations.

Hydrolysis to 1-Methylindole-7-carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions, with the choice often depending on the stability of other functional groups in the molecule.[5][6]

Mechanism Insight (Acid-Catalyzed): Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[7] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium salt.[7][8]

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// Edges Nitrile -> Protonation [label="H+"]; Protonation -> Intermediate1; H2O_attack -> Protonation [style=dashed]; Intermediate1 -> ImidicAcid; Deprotonation1 -> Intermediate1 [style=dashed]; ImidicAcid -> Amide; Tautomerization -> ImidicAcid [style=dashed]; Amide -> CarboxylicAcid; Hydrolysis2 -> Amide [style=dashed]; } .dot Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Comparative Reaction Conditions

ConditionReagents & SolventTemperatureTypical Reaction TimeProduct FormRationale & Considerations
Acidic 6M HCl (aq) or H₂SO₄/H₂OReflux12-24 hCarboxylic AcidDirect isolation of the acid. Harsh conditions may not be suitable for acid-labile groups.[5]
Basic 20% NaOH (aq) / EtOHReflux8-16 hCarboxylate SaltFaster than acidic hydrolysis. Requires a final acidification step to protonate the carboxylate.[6]
Reduction to (1-Methyl-1H-indol-7-yl)methanamine

The reduction of the nitrile group to a primary amine provides a key synthetic vector for introducing nitrogen-containing substituents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[9]

Rationale: LiAlH₄ is a powerful source of hydride ions (H⁻). The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon.[10] The first addition forms an intermediate imine anion, which is then rapidly reduced by a second hydride to a dianion. Aqueous workup quenches the reaction and protonates the dianion to yield the primary amine.[11]

Experimental Protocol: LiAlH₄ Reduction

  • Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Add a solution of 1-methylindole-7-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Perform a Fieser workup by sequentially and cautiously adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography or crystallization.

[3+2] Cycloaddition to form 7-(1H-Tetrazol-5-yl)-1-methyl-1H-indole

In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid group. It maintains a similar acidic pKa and spatial arrangement of hydrogen bond donors/acceptors but can offer improved metabolic stability and cell permeability. The [3+2] cycloaddition between a nitrile and an azide is the most direct method for its synthesis.[12][13]

Rationale: This reaction involves the formal cycloaddition of the azide ion to the carbon-nitrogen triple bond.[14] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, NH₄Cl) or performed at elevated temperatures in a polar aprotic solvent like DMF. The catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the azide.[15]

Experimental Protocol: Tetrazole Formation

  • In a sealed reaction vessel, suspend 1-methylindole-7-carbonitrile (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and triethylamine hydrochloride (1.5 eq.) in N,N-dimethylformamide (DMF).[16]

  • Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the solution to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization.

Applications and Future Directions

The derivatives of 1-methylindole-7-carbonitrile are valuable intermediates in drug discovery.

  • Carboxylic Acid: Acts as a handle for amide bond formation, esterification, or as a key pharmacophoric element itself.

  • Primary Amine: Serves as a nucleophile for building larger structures, forming amides, sulfonamides, or participating in reductive amination.

  • Tetrazole: Used extensively in drug design to replace carboxylic acids, for example, in angiotensin II receptor blockers.[12]

The synthetic versatility demonstrated in this guide highlights the strategic value of the C7-nitrile group. Future research may focus on developing milder and more catalytic versions of these transformations, as well as exploring novel reactions of the nitrile group to further expand the chemical space accessible from this important scaffold.

References

Methodological & Application

Synthesis of 1-Methyl-1H-indole-7-carbonitrile from 7-Cyanoindole: A Detailed Protocol and Mechanistic Review

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This document provides a comprehensive guide for the N-methylation of 7-cyanoindole to synthesize 1-Methyl-1H-indole-7-carbonitrile, a key intermediate in medicinal chemistry and materials science. We present a robust, field-tested protocol centered on the use of sodium hydride and methyl iodide, offering in-depth explanations of the reaction mechanism, safety considerations, and purification techniques. This guide is designed to equip researchers with the necessary details to ensure a successful, safe, and reproducible synthesis.

Introduction and Strategic Importance

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen is a critical step in modulating the pharmacological properties of these molecules. This compound is a valuable building block, with the nitrile group at the 7-position serving as a versatile handle for further chemical transformations, and the N-methyl group significantly altering the parent molecule's electronic and steric profile.

This guide details the direct N-methylation of 7-cyanoindole. The protocol has been optimized for high yield and purity, addressing the common challenges associated with handling highly reactive reagents.

Chemical Principles and Reaction Mechanism

The N-methylation of 7-cyanoindole is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, which proceeds in two primary stages: deprotonation followed by nucleophilic attack.

Stage 1: Deprotonation of the Indole Nitrogen

The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 16-17.[1] The presence of the electron-withdrawing nitrile (-CN) group on the benzene ring further increases this acidity, facilitating its removal. A strong, non-nucleophilic base is required for efficient deprotonation. Sodium hydride (NaH) is an ideal choice for this purpose. It irreversibly deprotonates the indole to form the corresponding sodium indolide salt and hydrogen gas (H₂), driving the equilibrium forward.[1][2]

Stage 2: Nucleophilic Attack (SN2)

The resulting indolide anion is a potent nucleophile. This anion attacks the electrophilic methyl carbon of the methylating agent, methyl iodide (CH₃I).[1] The iodide ion is an excellent leaving group, facilitating a rapid SN2 displacement to form the new nitrogen-carbon bond, yielding the final product, this compound.

A schematic of the two-stage reaction mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and assumes familiarity with standard organic chemistry techniques, particularly handling air- and moisture-sensitive reagents.

Materials and Equipment
Reagents & ChemicalsEquipment
7-CyanoindoleTwo-neck round-bottom flask (flame-dried)
Sodium hydride (NaH), 60% dispersion in oilMagnetic stirrer and stir bar
Methyl iodide (CH₃I), >99%Septa and needles
Anhydrous N,N-Dimethylformamide (DMF)Syringes for liquid transfer
Ethyl acetate (EtOAc), reagent gradeInert gas line (Nitrogen or Argon) with bubbler
Saturated aqueous sodium bicarbonate (NaHCO₃)Ice-water bath
Brine (saturated aqueous NaCl)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel for column chromatographyThin Layer Chromatography (TLC) plates and chamber
Hexane and Ethyl Acetate (HPLC grade for chromatography)Standard laboratory glassware
Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can auto-ignite.[3][4] It is corrosive and can cause severe burns. Always handle NaH in a fume hood under an inert atmosphere (N₂ or Ar).[3][5] Ensure no water is present in the reaction vessel or solvents.[4] Use spark-proof spatulas.[3]

  • Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and a volatile substance.[6][7] All manipulations must be performed in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3]

  • Quenching: The process of quenching excess NaH is highly exothermic and releases flammable hydrogen gas. Perform this step slowly in an ice bath to control the reaction rate.

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for the synthesis.
  • Preparation (Inert Atmosphere):

    • Set up a flame-dried two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of nitrogen or argon.

    • In the flask, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

    • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).

  • Deprotonation:

    • Cool the NaH suspension to 0 °C using an ice-water bath.

    • Dissolve 7-cyanoindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 7-cyanoindole solution dropwise to the cooled NaH suspension over 10-15 minutes. Vigorous bubbling (H₂ evolution) should be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.[8]

  • Methylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.1 equivalents) dropwise via syringe. A mild exotherm may be observed.

    • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 7-cyanoindole spot is no longer visible.

  • Workup and Isolation:

    • Cool the flask to 0 °C. CAUTION: This step is hazardous. Slowly and carefully quench the reaction by adding isopropanol dropwise until bubbling subsides, followed by the dropwise addition of water.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash twice with water, followed by one wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to isolate the pure this compound.

Data Summary

Key Reaction Parameters
ParameterValue/ReagentEquivalentsPurpose
Substrate7-Cyanoindole1.0Starting material
BaseSodium Hydride (NaH)1.2Deprotonating agent
Methylating AgentMethyl Iodide (CH₃I)1.1Electrophile
SolventAnhydrous DMF-Reaction medium
Deprotonation Temp.0 °C to Room Temp.-Controlled reaction
Methylation Temp.0 °C to Room Temp.-Controlled reaction
Typical Reaction Time2 - 4 hours-Time to completion
Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient NaH. 2. Wet reagents or solvent. 3. Insufficient reaction time.1. Use fresh NaH and ensure accurate weighing. 2. Use freshly distilled/dried solvent. 3. Continue stirring and monitor by TLC.
Low Yield 1. Incomplete deprotonation. 2. Loss of volatile CH₃I. 3. Product loss during workup/purification.1. Extend the deprotonation stirring time. 2. Ensure the reaction is well-sealed. 3. Perform extractions carefully; optimize chromatography.
Formation of Byproducts 1. Reaction with residual water. 2. Degradation of starting material or product.1. Ensure strictly anhydrous conditions. 2. Avoid excessive heating; maintain temperature control.

Conclusion

The N-methylation of 7-cyanoindole using sodium hydride and methyl iodide is a highly efficient and reliable method for producing this compound. By adhering to strictly anhydrous conditions and following the outlined safety precautions for handling reactive reagents, researchers can consistently achieve high yields of the desired product. This protocol serves as a foundational procedure that can be adapted for various substituted indoles in drug discovery and development pipelines.

References

Protocol for the N-methylation of 1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides detailed protocols and technical insights for the N-methylation of 1H-indole-7-carbonitrile, a key synthetic transformation in the development of pharmacologically active molecules. The strategic introduction of a methyl group to the indole nitrogen can significantly alter a compound's biological properties, a phenomenon often referred to as the "magic methyl effect".[1] This document is intended for researchers, scientists, and drug development professionals, offering a selection of methodologies ranging from classical approaches to modern, safer alternatives.

Introduction to Indole N-Methylation

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] N-alkylation, particularly N-methylation, is a critical step in modifying the scaffold's properties, including solubility, metabolic stability, and receptor binding affinity. The target molecule, 1H-indole-7-carbonitrile, features an electron-withdrawing nitrile group, which influences the acidity of the N-H proton and the nucleophilicity of the resulting anion. The protocols described herein are compatible with this functionality and provide reliable pathways to the desired 1-methyl-1H-indole-7-carbonitrile product.

Core Reaction Mechanism

The N-methylation of indole proceeds via a two-step mechanism. The first step involves the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolide anion. In the second step, this anion acts as a nucleophile, attacking the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the N-methylated product.

The choice of base and methylating agent is crucial and dictates the reaction conditions, safety profile, and overall efficiency. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) establish an equilibrium.

Caption: General mechanism for the N-methylation of indole.

Experimental Protocols

Three distinct protocols are presented, offering a range of options regarding reagent toxicity, reaction conditions, and scale.

Protocol 1: Classical N-Methylation using Sodium Hydride and Iodomethane

This method is highly effective and widely used but requires stringent anhydrous conditions and careful handling of pyrophoric and toxic reagents.

Materials and Reagents:

  • 1H-indole-7-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl Iodide, MeI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indole-7-carbonitrile (1.0 eq).

  • Add anhydrous DMF (or THF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Slowly add iodomethane (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Green N-Methylation using Dimethyl Carbonate (DMC)

This protocol utilizes the environmentally benign and less toxic dimethyl carbonate as the methylating agent, making it a safer and more scalable alternative.[3][4][5]

Materials and Reagents:

  • 1H-indole-7-carbonitrile

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 1H-indole-7-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 3-5 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask; the product may precipitate. If an oil forms, proceed to extraction.

  • Extract the product with TBME (3x).[3]

  • Combine the organic extracts, wash with water (2x) and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 3: Monoselective N-Methylation with Phenyl Trimethylammonium Iodide

This modern protocol employs a stable, non-toxic, and easy-to-handle solid methylating agent, offering excellent yields and high functional group tolerance, including nitriles.[1][6][7]

Materials and Reagents:

  • 1H-indole-7-carbonitrile

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 1H-indole-7-carbonitrile (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq) in a vial with a magnetic stir bar.[6]

  • Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon) three times.

  • Add toluene via syringe and repeat the evacuation/backfill cycles.

  • Replace the septum with a sealed cap and heat the mixture to 120 °C for 12-24 hours.[6]

  • After cooling to room temperature, add 2 N HCl until gas evolution stops.[6]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash twice with 2 N HCl and once with brine.[6]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography on silica gel.

Comparative Summary of Protocols

ParameterProtocol 1 (NaH/MeI)Protocol 2 (K₂CO₃/DMC)Protocol 3 (Cs₂CO₃/PhMe₃NI)
Methylating Agent Iodomethane (MeI)Dimethyl Carbonate (DMC)Phenyl trimethylammonium iodide
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous DMF or THFDMFToluene
Temperature 0 °C to Room Temp.Reflux (~130 °C)120 °C
Key Advantages High reactivity, fastLow toxicity, "green" reagentHigh safety, easy handling, monoselective
Key Disadvantages Highly toxic/volatile reagents, requires strict anhydrous conditionsHigh temperature, longer reactionHigher cost of reagents, high temp.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Indole, Base, and Solvent B Inert Atmosphere (if required) A->B C Add Methylating Agent B->C D Stir at Specified Temperature C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Product (NMR, MS) I->J

Caption: A generalized workflow for the N-methylation reaction.

References

Synthesis of 1-Methyl-1H-indole-7-carbonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-7-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, and the specific substitution pattern of a methyl group at the N1 position and a nitrile at the C7 position offers unique opportunities for further chemical modifications. This document provides a comprehensive guide to the synthesis of this compound, detailing the reaction conditions, mechanistic insights, and practical laboratory protocols.

The primary synthetic strategy focuses on the N-methylation of the readily available precursor, 1H-indole-7-carbonitrile. This method is reliable and scalable, making it suitable for various research and development applications.

Primary Synthetic Route: N-Methylation of 1H-Indole-7-carbonitrile

The most direct and widely employed method for the synthesis of this compound is the N-methylation of 1H-indole-7-carbonitrile (also known as 7-cyanoindole). This reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Reaction Scheme

G cluster_reagents 1H-Indole-7-carbonitrile 1H-Indole-7-carbonitrile This compound This compound 1H-Indole-7-carbonitrile->this compound Sodium_Hydride 1. Sodium Hydride (NaH)in Acetonitrile (CH3CN), 0°C Methyl_Iodide 2. Methyl Iodide (CH3I) 0°C to 20°C

Caption: Synthetic workflow for the N-methylation of 1H-indole-7-carbonitrile.

Mechanistic Considerations

The N-methylation of indoles is a classic example of a nucleophilic substitution reaction. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and an acidic proton.

  • Deprotonation: A strong base is required to deprotonate the indole nitrogen, which has a pKa of approximately 17. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that irreversibly deprotonates the indole to form the corresponding sodium salt and hydrogen gas. The evolution of hydrogen gas also serves as a visual indicator that the deprotonation is proceeding. The reaction is typically performed at 0°C to control the exothermic reaction and prevent potential side reactions.

  • Nucleophilic Attack: The resulting indolide anion is a potent nucleophile. It readily attacks the electrophilic methyl group of the methylating agent, typically methyl iodide (CH3I). Iodide is an excellent leaving group, facilitating a rapid SN2 reaction to form the desired N-methylated product.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack IndoleNH Indole-NH IndolideAnion Indolide Anion (N-) IndoleNH->IndolideAnion + H-Base+ Base Base (e.g., NaH) NMethylIndole N-Methyl Indole IndolideAnion->NMethylIndole + CH3-I MethylIodide CH3-I LeavingGroup I-

Caption: Mechanism of Indole N-methylation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the N-methylation of indoles.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1H-Indole-7-carbonitrile≥98%Sigma-Aldrich
Sodium hydride (NaH), 60% disp. in mineral oilReagent gradeAcros Organics
Methyl iodide (CH3I)≥99.5%Alfa Aesar
Anhydrous acetonitrile (CH3CN)≥99.8%Fisher Scientific
Saturated aqueous NH4Cl solutionACS gradeVWR
Ethyl acetate (EtOAc)ACS gradeMerck
Brine (saturated NaCl solution)ACS gradeLabChem
Anhydrous sodium sulfate (Na2SO4)ACS gradeJ.T. Baker
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1H-indole-7-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20°C) and stir for 16 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Expected Yield: 80-95%

Alternative N-Methylation Strategies

While the sodium hydride/methyl iodide system is highly effective, concerns about the safe handling of sodium hydride and the toxicity of methyl iodide have led to the development of alternative methods.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to methyl iodide is dimethyl carbonate.[2][3] The reaction is typically carried out at higher temperatures in a polar aprotic solvent like DMF with a base such as potassium carbonate.[4][5] This method is particularly suitable for large-scale synthesis.[2]

  • Phase-Transfer Catalysis: N-methylation can also be achieved under phase-transfer catalysis (PTC) conditions, which can be milder and avoid the need for strictly anhydrous solvents.

  • Other Methylating Agents: Other methylating agents like dimethyl sulfate can be used, but it is also highly toxic.

Synthesis of the Starting Material: 1H-Indole-7-carbonitrile

The availability of 1H-indole-7-carbonitrile is crucial for the primary synthetic route. Several methods for its synthesis have been reported:

  • From 7-Formylindole: 7-Cyanoindole can be prepared from 7-formylindole through a cyanocarbonation/hydrogenation process.[6][7]

  • From 7-Cyanoindoline: Dehydrogenation of 7-cyanoindoline, for instance using a palladium on alumina catalyst in a high-boiling solvent like decalin, can yield 7-cyanoindole.[8]

  • From Amino Acids: Some synthetic routes start from amino acids.[9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the N-methyl group around 3.8-4.0 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm with characteristic coupling patterns for the indole ring system.

    • ¹³C NMR: The carbon of the nitrile group will appear around 115-120 ppm. The N-methyl carbon will be in the aliphatic region, and the aromatic carbons will be in the range of 100-140 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C10H8N2, MW: 156.18 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration should be present around 2220-2230 cm⁻¹.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The N-methylation of 1H-indole-7-carbonitrile using sodium hydride and methyl iodide is a robust and high-yielding method for the synthesis of this compound. This guide provides a detailed protocol and mechanistic understanding to enable researchers to successfully synthesize this important building block. For greener and larger-scale applications, the use of dimethyl carbonate is a noteworthy alternative. Careful execution of the experimental procedure and thorough characterization of the final product are essential for obtaining high-quality material for subsequent research and development activities.

References

Application Note: High-Purity Isolation of 1-Methyl-1H-indole-7-carbonitrile using Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Methyl-1H-indole-7-carbonitrile from a crude synthetic mixture. Indole derivatives are foundational scaffolds in medicinal chemistry, and their purity is paramount for reliable downstream biological assays and further synthetic transformations. This guide details an optimized normal-phase column chromatography method, emphasizing the rationale behind each step, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the target compound. The protocol is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction and Scientific Background

This compound is a substituted indole, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules, including neurotransmitters and alkaloids. The introduction of a methyl group at the N1 position and a nitrile group at the C7 position creates a specific electronic and steric profile, making it a valuable building block for targeted drug discovery programs.

Impurities from the synthesis, such as unreacted starting materials, reagents, or side-products, can significantly interfere with subsequent reactions or biological evaluations. Therefore, achieving high purity is not merely a procedural step but a critical requirement for data integrity. Column chromatography is a powerful and widely applicable technique for this purpose, separating compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[1] This protocol focuses on a normal-phase setup using silica gel, a highly polar stationary phase, which effectively separates molecules based on differences in their polarity.[2]

Principle of Separation: Normal-Phase Chromatography

The separation mechanism hinges on the polarity of the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[1][2] Polar compounds in the crude mixture will interact strongly with these silanol groups via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to move the compounds through the column.

  • Separation Dynamics: A compound exists in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[2]

    • Less polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column more quickly.

    • More polar compounds are more strongly adsorbed onto the silica gel and elute more slowly.

By carefully selecting the mobile phase composition, a "polarity competition" is established. A more polar solvent will more effectively compete for the binding sites on the silica gel, displacing the adsorbed compounds and causing them to move faster down the column.[3]

Mandatory Pre-Purification Step: Method Development with TLC

Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) must be performed to identify an optimal solvent system. The goal is to find a mobile phase composition that provides a Retardation Factor (Rf) of approximately 0.2-0.4 for this compound.[4] This Rf range ensures that the compound moves sufficiently off the baseline for good separation from more polar impurities but is retained long enough to separate from less polar ones.

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare TLC Plate: On a silica gel TLC plate, draw a faint pencil line (the baseline) about 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also, spot any available standards of starting materials if possible.

  • Prepare Elution Chambers: Prepare several small beakers or TLC chambers, each containing a different ratio of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate). A good starting point for indole derivatives are ratios like 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate).[4]

  • Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rf Values: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the Optimal System: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and shows the best separation from all other spots.

Representative Data for Indole Derivatives
Compound Type Mobile Phase (v/v)
Substituted IndoleHexane:Ethyl Acetate (4:1)
Substituted IndolePetroleum Ether:Ethyl Acetate (20:1)
1H-Indole-2-carbonitrilePetroleum Ether:Ethyl Acetate (80:20)

Note: These values serve as a guideline. The exact Rf for this compound must be determined experimentally.

Detailed Purification Protocol: Column Chromatography

This protocol employs a dry-loading technique, which typically provides superior resolution by ensuring the sample is introduced to the column in a narrow, concentrated band.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • TLC plates and chamber

Safety Precautions
  • Chemical Hazards: this compound and related indole structures may cause skin and eye irritation.[5][6] Solvents like hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Purification Procedure

Part A: Column Packing (Wet Slurry Method)

  • Column Preparation: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet. Add a thin layer (approx. 1 cm) of sand on top of the plug.[4]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. A general rule is a 30:1 to 100:1 ratio of silica gel weight to crude sample weight.[1] Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, carefully pour the silica slurry into the column. Use a funnel to guide the slurry. Gently tap the sides of the column to dislodge air bubbles and encourage even packing.[4]

  • Equilibrate: Once all the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the column run dry from this point forward.

  • Add Protective Layer: Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent the surface from being disturbed during solvent addition.[4]

Part B: Sample Loading (Dry Loading Method)

  • Adsorb Sample: Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

  • Remove Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your sample-adsorbed silica.

  • Load the Column: Carefully drain the solvent from the packed column until the liquid level meets the top of the protective sand layer. Gently add the sample-adsorbed silica powder onto the sand.

  • Final Sand Layer: Add another thin layer of sand on top of the sample layer to protect it during elution.

Part C: Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the top of the column, using the system determined by TLC. Open the stopcock to begin the flow. A gentle positive pressure (using a pump or inert gas) can be applied to speed up the process (flash chromatography).

  • Gradient Elution (Recommended): Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). As the non-polar impurities elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc). This gradual increase helps elute compounds of increasing polarity while maintaining good separation.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and separation.

Part D: Analysis and Product Isolation

  • Monitor Fractions by TLC: Analyze the collected fractions using TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it using the optimized solvent system.

  • Identify Pure Fractions: Visualize the TLC plate under UV light. Fractions containing only a single spot corresponding to the Rf of this compound are considered pure.

  • Combine and Evaporate: Combine all the pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product by NMR, LC-MS, or another suitable analytical technique.

Summary of Key Purification Parameters
Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent for normal-phase chromatography of indole derivatives.[1][4]
Sample-to-Silica Ratio 1:30 to 1:100 (by weight)Ensures sufficient stationary phase surface area for effective separation.[1]
Mobile Phase Hexane / Ethyl Acetate GradientA versatile system allowing for the elution of a wide range of polarities.[4]
Initial TLC Target Rf 0.2 - 0.4Provides optimal balance between retention and elution for good column separation.[4]
Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better resolution.
Elution Mode Gradient ElutionImproves separation efficiency and reduces purification time compared to isocratic elution.

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Crude Mixture) Optimize Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC->Optimize Iterate Ratios (Hexane:EtOAc) Pack Pack Column (Silica Gel Slurry) Optimize->Pack Selected System Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Progress Combine Combine Pure Fractions Analyze->Combine Identify Target Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Final Pure 1-Methyl-1H-indole- 7-carbonitrile Evaporate->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloaded with sample.- Re-optimize the mobile phase using TLC. Use a shallower gradient.- Reduce the amount of crude material loaded onto the column.[4]
Cracked/Channeled Column - Improper packing (air bubbles).- Column ran dry.- Repack the column carefully, ensuring a uniform slurry.- Always keep the solvent level above the silica bed.
Compound Won't Elute - Mobile phase is not polar enough.- Compound may be degrading on silica.- Increase the polarity of the mobile phase (increase % of Ethyl Acetate).- Consider deactivating the silica with triethylamine or using neutral alumina as the stationary phase if degradation is suspected.[4]
Broad or Tailing Bands - Sample was not loaded in a concentrated band.- Diffusion during slow elution.- Ensure the sample is fully adsorbed for dry loading. Use a minimal volume for wet loading.- Increase the flow rate (apply gentle pressure).

References

Application Notes and Protocols: 1-Methyl-1H-indole-7-carbonitrile as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Methyl-1H-indole-7-carbonitrile Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, this compound emerges as a particularly valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules. The strategic placement of the cyano group at the 7-position, coupled with the methylation of the indole nitrogen, offers a unique combination of reactivity and metabolic stability, making it an ideal starting point for drug discovery campaigns.

The N-methylation of the indole ring prevents the formation of reactive metabolites that can arise from oxidation of the N-H bond, a common metabolic liability of many indole-containing compounds. This seemingly simple modification can significantly enhance the pharmacokinetic profile of a drug candidate. Furthermore, the electron-withdrawing nature of the nitrile group at the 7-position influences the reactivity of the entire indole system, providing a handle for a variety of chemical transformations. This application note will provide a detailed exploration of the synthetic utility of this compound, with a focus on its conversion into key pharmacophores: carboxylic acids, carboxamides, and tetrazoles. These functional groups are prevalent in a wide range of therapeutic agents, and their synthesis from a common precursor highlights the efficiency and elegance of this building block in modern drug development.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for any successful synthetic endeavor. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
Appearance Off-white to light yellow crystalline solid
CAS Number 52951-14-1

Synthetic Pathways from this compound

The true value of this compound lies in its capacity to be transformed into a variety of functional groups that are central to the design of new therapeutic agents. This section will detail the protocols for three such critical transformations.

Protocol 1: Hydrolysis to 1-Methyl-1H-indole-7-carboxylic acid

Significance: The carboxylic acid moiety is a key functional group in many drugs, enabling ionic interactions with biological targets and improving aqueous solubility. The hydrolysis of the nitrile group provides a direct route to this important pharmacophore.

Reaction Scheme:

G Start This compound Reagents NaOH (aq), EtOH Heat (Reflux) Start->Reagents Product 1-Methyl-1H-indole-7-carboxylic acid Reagents->Product

A schematic of the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a 2M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to afford 1-Methyl-1H-indole-7-carboxylic acid as a solid.

Characterization Data for 1-Methyl-1H-indole-7-carboxylic acid:

Analysis Expected Data
¹H NMR Spectral data available.[2]
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol

Protocol 2: Synthesis of 1-Methyl-1H-indole-7-carboxamide

Significance: The carboxamide functional group is a cornerstone of many pharmaceutical compounds due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. This protocol outlines a two-step synthesis from the nitrile, proceeding through the carboxylic acid intermediate.

Reaction Workflow:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Nitrile This compound Carboxylic_Acid 1-Methyl-1H-indole-7-carboxylic acid Nitrile->Carboxylic_Acid NaOH, EtOH Reflux Amide 1-Methyl-1H-indole-7-carboxamide Carboxylic_Acid->Amide SOCl₂, then NH₄OH

A two-step workflow for the synthesis of the carboxamide.

Part A: Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

Follow Protocol 1 as described above.

Part B: Amidation of 1-Methyl-1H-indole-7-carboxylic acid

Materials:

  • 1-Methyl-1H-indole-7-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • Suspend 1-Methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC). A drying tube should be used to protect the reaction from atmospheric moisture.

  • Carefully quench the reaction by slowly adding the mixture to a cooled, stirred solution of concentrated ammonium hydroxide.

  • Stir vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-Methyl-1H-indole-7-carboxamide.

Characterization Data for 1-Methyl-1H-indole-7-carboxamide:

Analysis Expected Data
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol

Protocol 3: Synthesis of 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole

Significance: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. Its similar acidity and ability to participate in hydrogen bonding, combined with improved metabolic stability and cell permeability, make it a highly desirable functional group in drug design.

Reaction Scheme:

G Start This compound Reagents NaN₃, NH₄Cl DMF, Heat Start->Reagents Product 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole Reagents->Product

A schematic for the synthesis of the tetrazole derivative.

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Sodium nitrite (NaNO₂), aqueous solution (for quenching residual azide)

  • Ethyl acetate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the mixture to pH 2 with 2M HCl to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Quenching of residual azide: The filtrate should be treated with an aqueous solution of sodium nitrite to destroy any remaining sodium azide before disposal.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole.

Characterization Data for 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole:

Analysis Expected Data
Molecular Formula C₁₀H₉N₅
Molecular Weight 199.22 g/mol

Conclusion: A Versatile Building Block for Drug Discovery

This compound stands as a testament to the power of strategic molecular design in pharmaceutical sciences. Its inherent stability and the versatile reactivity of the 7-cyano group provide a robust platform for the synthesis of diverse and medicinally relevant compounds. The protocols detailed herein for the preparation of carboxylic acids, carboxamides, and tetrazoles from this single precursor offer a streamlined and efficient approach to generating libraries of potential drug candidates. Researchers and drug development professionals can leverage the information in these application notes to accelerate their discovery programs, confident in the scientific integrity and practical utility of this valuable synthetic intermediate.

References

Application Note & Protocol: A Framework for Characterizing Enzyme Inhibition by 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for designing and executing an in vitro enzyme inhibition assay to characterize the inhibitory potential of the novel small molecule, 1-Methyl-1H-indole-7-carbonitrile. Recognizing that the specific enzymatic target of this compound may be unknown, this protocol is presented as a robust and adaptable framework. It emphasizes the underlying principles of enzyme kinetics and inhibitor characterization, enabling researchers to apply this methodology to a variety of enzyme classes. We will delve into the rationale behind experimental design, provide a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and offer insights into data interpretation and validation.

Introduction: The Significance of Enzyme Inhibition Assays in Drug Discovery

Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases. Consequently, the identification of molecules that can modulate enzyme activity is a cornerstone of modern drug discovery.[1][2] Enzyme inhibitors are a major class of therapeutic agents, with applications ranging from anti-infectives to cancer therapies.[3] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory and anticancer effects.[4][5][6] Derivatives of indole have shown promise as inhibitors of various enzymes, such as monoamine oxidase (MAO) and cyclooxygenase (COX).[4][7][8]

This compound is a synthetic indole derivative. While its specific biological activity is not extensively documented in publicly available literature, its structural features suggest potential interactions with enzymatic targets.[5] Therefore, a primary step in characterizing this compound is to assess its ability to inhibit enzyme activity. This application note provides a foundational protocol for such an investigation.

The core of this investigation is the determination of the IC50 value, which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[9][10] This metric is a critical parameter for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies in the drug development process.[11]

Foundational Principles: Designing a Self-Validating Assay

A trustworthy enzyme inhibition assay is built on a foundation of sound experimental design and rigorous controls. The protocol outlined below is designed to be self-validating by incorporating key principles of enzyme kinetics.

Causality in Experimental Choices:

  • Enzyme Concentration: The enzyme concentration should be kept constant and in the linear range of the assay. This ensures that the measured reaction rate is directly proportional to the enzyme's activity and not limited by substrate availability.[1]

  • Substrate Concentration: For initial IC50 determination, the substrate concentration is typically set at or below its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors.[12]

  • Buffer Conditions: Enzymes are highly sensitive to pH and ionic strength. The buffer system must be optimized to maintain the enzyme's stability and maximal activity throughout the experiment.[13]

  • Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate results. It is crucial to ensure that the inhibitor remains in solution at all tested concentrations. A small amount of a co-solvent like DMSO is often used, and its final concentration should be kept constant across all wells and at a level that does not affect enzyme activity.[1]

Trustworthiness Through Controls:

  • Negative Control (No Inhibitor): This well contains the enzyme, substrate, and vehicle (e.g., DMSO) but no inhibitor. It represents 100% enzyme activity and is the baseline for calculating inhibition.

  • Positive Control (Known Inhibitor): Including a known inhibitor of the target enzyme validates the assay's ability to detect inhibition.

  • Blank (No Enzyme): This well contains the substrate and buffer but no enzyme. It accounts for any non-enzymatic degradation of the substrate or background signal.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining the IC50 of this compound.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stock) Serial_Dilution Serial Dilution of This compound Reagent_Prep->Serial_Dilution Prepare dilutions Pre_incubation Pre-incubation (Enzyme + Inhibitor) Serial_Dilution->Pre_incubation Add to wells Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubate Kinetic_Reading Kinetic Measurement (Spectrophotometer/ Plate Reader) Reaction_Initiation->Kinetic_Reading Start reaction Data_Plotting Plot % Inhibition vs. [Inhibitor] Kinetic_Reading->Data_Plotting Collect data IC50_Calc IC50 Calculation (Non-linear Regression) Data_Plotting->IC50_Calc Analyze data

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: IC50 Determination for this compound

This protocol is a template and should be optimized for the specific enzyme being investigated.

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl, pH optimized for the enzyme)

  • 96-well microplate (clear, flat-bottom for colorimetric assays; black for fluorescence/luminescence assays)

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements

Reagent Preparation
  • Assay Buffer: Prepare the appropriate buffer for your enzyme and ensure the pH is correctly adjusted.

  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration used in the assay should be determined through preliminary experiments to find a concentration that yields a robust and linear reaction rate.

  • Substrate Stock Solution: Dissolve the substrate in the assay buffer to create a concentrated stock solution. The final concentration in the assay should ideally be at the Km of the enzyme.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions of Inhibitor: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point. This will allow you to test a wide range of inhibitor concentrations.

Assay Procedure (96-well plate format)
  • Plate Layout: Design a plate map that includes wells for blanks, negative controls (0% inhibition), and the inhibitor dilution series.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of each inhibitor dilution (and DMSO for the negative control) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add the enzyme solution to all wells except the blanks. For the blank wells, add an equal volume of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[1] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a working solution of the substrate in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a predetermined amount of time. The initial, linear phase of the reaction is the most important for data analysis.[2]

Data Analysis and Interpretation

Calculation of Percent Inhibition

The rate of the reaction in each well is determined from the slope of the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is then calculated using the following formula:

% Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Negative Control Well - Rate of Blank Well)] x 100

IC50 Determination

Plot the percent inhibition against the logarithm of the inhibitor concentration. The resulting data points should form a sigmoidal curve. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[9]

Data Presentation
Concentration of this compound (µM)Average Reaction Rate (mOD/min)% Inhibition
0 (Negative Control)10.50
0.0110.22.9
0.039.86.7
0.18.519.0
0.36.241.0
13.170.5
31.585.7
100.892.4
300.694.3
1000.595.2
Blank0.2-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inaccurate pipetting; improper mixing.Use calibrated pipettes; ensure thorough mixing of reagents.
No Inhibition Observed Inhibitor is inactive against the target enzyme; inhibitor concentration is too low.Test a higher range of inhibitor concentrations; consider a different enzyme target.
Incomplete Inhibition Curve The range of inhibitor concentrations is not wide enough.Broaden the range of inhibitor concentrations tested.
Precipitation in Wells Poor solubility of the inhibitor.Decrease the starting concentration of the inhibitor; check the final DMSO concentration.

Conclusion and Future Directions

This application note provides a detailed and adaptable protocol for the initial characterization of this compound as a potential enzyme inhibitor. By following this framework, researchers can obtain reliable IC50 values, a critical first step in understanding the compound's biological activity.

Should this compound demonstrate significant inhibitory activity, further studies would be warranted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its selectivity against a panel of related enzymes. These follow-up experiments are crucial for elucidating the compound's mode of action and for assessing its potential as a therapeutic lead.

References

Application Notes and Protocols: Strategic Derivatization of 1-Methyl-1H-indole-7-carbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Indole-7-carbonitrile Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its inherent biological activity and synthetic tractability make it a "privileged scaffold" in drug discovery. The specific isomer, 1-Methyl-1H-indole-7-carbonitrile, presents a unique starting point for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The presence of the N-methyl group prevents complications from N-H acidity and allows for focused derivatization on the carbocyclic and pyrrolic rings. The 7-cyano group is a particularly interesting feature; it is a versatile synthetic handle that can be retained as a key pharmacophoric element or transformed into other functional groups to probe a wider chemical space. Nitriles are known to modulate physicochemical properties, act as bioisosteres for groups like carbonyls and halogens, and can enhance binding affinity through various interactions.[4] This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the derivatization of this compound, empowering researchers to systematically explore the SAR of this promising scaffold.

Strategic Overview for SAR-Driven Derivatization

A successful SAR campaign hinges on the systematic and logical exploration of the molecular structure. For this compound, we can delineate several key vectors for modification. The primary sites for derivatization are the C2, C3, C4, C5, and C6 positions of the indole ring, in addition to the transformation of the C7-nitrile itself. The electron-withdrawing nature of the 7-cyano group will influence the reactivity of the indole core, a factor that must be considered when designing synthetic routes.

Part 1: Functionalization of the Indole Core

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis, offering mild and efficient methods for creating new bonds with high functional group tolerance.[5][6] To employ these reactions, the this compound scaffold must first be halogenated at a specific position.

The C5 position of the indole ring is often susceptible to electrophilic halogenation. The following protocol describes a typical bromination procedure.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, while monitoring the reaction by TLC.

  • Stir the reaction at 0 °C for 1-2 hours or until completion.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-methyl-1H-indole-7-carbonitrile.

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl moieties.[1][7]

Experimental Protocol:

  • To a reaction vessel, add 5-bromo-1-methyl-1H-indole-7-carbonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 5-aryl/heteroaryl-1-methyl-1H-indole-7-carbonitrile derivative.

Reaction Catalyst Base Solvent Temperature (°C) Typical Yield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95%
Suzuki-MiyauraPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10075-98%
Table 1: Representative Conditions for Suzuki-Miyaura Coupling

The Heck reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further transformations.[5][8][9][10]

Experimental Protocol:

  • Combine 5-bromo-1-methyl-1H-indole-7-carbonitrile (1.0 eq), the desired alkene (1.5-2.0 eq), a palladium source like Pd(OAc)₂ (0.05-0.1 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1-0.2 eq), and a base, typically a tertiary amine like triethylamine (2.0-3.0 eq).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Degas the mixture and heat to 80-120 °C for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 5-alkenyl-1-methyl-1H-indole-7-carbonitrile.

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted indoles, which are valuable precursors and pharmacophores.[3][11][12]

Experimental Protocol:

  • In a reaction flask, combine 5-bromo-1-methyl-1H-indole-7-carbonitrile (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.1 eq), and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.

  • Add an organic solvent such as THF or DMF if needed.

  • Degas the mixture thoroughly.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the mixture through celite to remove the catalyst, and concentrate the filtrate.

  • Purify the product by column chromatography to yield the 5-alkynyl-1-methyl-1H-indole-7-carbonitrile.

Derivatization_Workflow This compound This compound 5-Bromo-1-methyl-1H-indole-7-carbonitrile 5-Bromo-1-methyl-1H-indole-7-carbonitrile This compound->5-Bromo-1-methyl-1H-indole-7-carbonitrile NBS, DMF 5-Aryl/Heteroaryl Derivative 5-Aryl/Heteroaryl Derivative 5-Bromo-1-methyl-1H-indole-7-carbonitrile->5-Aryl/Heteroaryl Derivative Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) 5-Alkenyl Derivative 5-Alkenyl Derivative 5-Bromo-1-methyl-1H-indole-7-carbonitrile->5-Alkenyl Derivative Heck Reaction (Alkene, Pd catalyst, Base) 5-Alkynyl Derivative 5-Alkynyl Derivative 5-Bromo-1-methyl-1H-indole-7-carbonitrile->5-Alkynyl Derivative Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Nitrile_Modification This compound This compound 1-Methyl-1H-indole-7-carboxylic acid 1-Methyl-1H-indole-7-carboxylic acid This compound->1-Methyl-1H-indole-7-carboxylic acid Acid or Base Hydrolysis 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole This compound->7-(1H-tetrazol-5-yl)-1-methyl-1H-indole [3+2] Cycloaddition (NaN3, Lewis Acid)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Methyl-1H-indole-7-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthetic target. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Overcoming Key Synthetic Hurdles

The synthesis of this compound can be a nuanced process, often presenting challenges related to regioselectivity, reaction conditions, and purification. This guide will walk you through the most common issues and provide actionable solutions.

Issue 1: Low Yield in Palladium-Catalyzed Cyanation of 7-Halo-1-methylindole

Question: We are attempting a palladium-catalyzed cyanation of 7-bromo-1-methylindole using Zn(CN)₂, but the yield of this compound is consistently low (<40%). What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in this palladium-catalyzed cross-coupling reaction are a frequent challenge. The efficiency of the cyanation is highly dependent on the catalyst system, solvent, temperature, and the purity of the starting materials. Here’s a systematic approach to troubleshooting:

Underlying Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst, often Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand, can be sensitive to air and moisture. Incomplete degassing or the use of wet solvents can lead to catalyst oxidation and inactivation.

    • Protocol: Ensure rigorous degassing of the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for at least 30 minutes). Use anhydrous solvents and handle reagents under an inert atmosphere (N₂ or Ar).

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. While PPh₃ is common, more electron-rich and sterically bulky ligands can sometimes offer better results by promoting reductive elimination.

    • Protocol: Consider screening other ligands such as Xantphos or cataCXium® A, which have been shown to be effective in challenging cyanation reactions.

  • Reaction Temperature: The thermal stability of the catalyst and the reactants can influence the outcome. While some reactions require high temperatures to proceed, excessive heat can lead to catalyst decomposition or side reactions.

    • Protocol: If you are running the reaction at a high temperature (e.g., >120 °C in DMF or DMAc), try lowering it to the 80-100 °C range. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low-yield cyanation.

Comparative Reaction Conditions:

Catalyst/LigandSolventTemperature (°C)Reported Yield (%)Reference
Pd(PPh₃)₄DMF120~40-60%General observation
Pd₂(dba)₃ / XantphosDioxane100>80%
Issue 2: Poor Regioselectivity in the Sandmeyer Reaction

Question: We are using a Sandmeyer reaction starting from 1-methyl-7-aminoindole to synthesize this compound, but we are observing the formation of significant side products. How can we improve the regioselectivity and yield?

Answer:

The Sandmeyer reaction, while a classic method for introducing a nitrile group, can be problematic with sensitive heterocyclic systems like indoles. The acidic conditions required for diazotization can lead to degradation of the indole ring, and the copper(I) cyanide can participate in side reactions.

Underlying Causes & Solutions:

  • Indole Ring Instability: The indole nucleus is susceptible to polymerization and decomposition under strongly acidic conditions.

    • Protocol: Perform the diazotization at a low temperature (0-5 °C) to minimize degradation. Use a less acidic medium if possible, or add the amine to the acidic solution slowly to control the exotherm.

  • Side Reactions with Copper(I) Cyanide: The diazonium salt can undergo other reactions, such as hydroxylation (forming the 7-hydroxyindole) if water is present, or reduction.

    • Protocol: Prepare the copper(I) cyanide solution freshly. Ensure that the transition from the diazotization step to the cyanation step is performed promptly and at a controlled temperature to avoid decomposition of the diazonium intermediate.

Step-by-Step Optimized Sandmeyer Protocol:

  • Dissolve 1-methyl-7-aminoindole in a suitable aqueous acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work up the reaction by neutralizing the acid and extracting the product.

Frequently Asked Questions (FAQs)

Q1: Is it better to introduce the methyl group before or after the nitrile group?

A1: The synthetic strategy can be approached in two ways: (1) N-methylation of 7-cyanoindole or (2) cyanation of 1-methyl-7-haloindole. The choice often depends on the availability and cost of the starting materials.

  • Methylation of 7-cyanoindole: This can be a straightforward approach. 7-Cyanoindole can be deprotonated with a base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF, followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS). This route is often efficient and avoids the use of palladium catalysts.

  • Cyanation of 1-methyl-7-haloindole: This route requires a more complex cross-coupling reaction but can be advantageous if 1-methyl-7-haloindoles are readily available.

Synthetic Strategy Comparison:

G cluster_0 Route A: Methylation First cluster_1 Route B: Cyanation First a 1-Methylindole b Halogenation at C7 a->b c 1-Methyl-7-haloindole b->c d Pd-catalyzed Cyanation c->d e This compound d->e f Indole g Cyanation at C7 f->g h 7-Cyanoindole g->h i N-Methylation h->i j This compound i->j

Caption: Comparison of synthetic routes to the target molecule.

Q2: What are the main challenges in purifying the final product, this compound?

A2: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues (if using a palladium-catalyzed route), and potential side products.

  • Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Catalyst Removal: If palladium residues are a concern, washing the organic extract with a solution of aqueous sodium sulfide or using a metal scavenger can help to remove residual palladium.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q3: Are there any newer, more efficient methods for this synthesis?

A3: Yes, modern synthetic chemistry continues to evolve. Some newer approaches that could be adapted for this synthesis include:

  • C-H Activation/Cyanation: Direct cyanation of the C7-H bond of 1-methylindole is a highly attractive but challenging route. Research in this area is ongoing and could provide a more atom-economical synthesis in the future.

  • Flow Chemistry: Performing sensitive reactions, such as the Sandmeyer reaction, in a continuous flow reactor can offer better control over temperature and reaction time, potentially leading to higher yields and fewer side products.

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-proven insights to help you navigate the common challenges and improve the yield and purity of your target compound.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential pitfalls. The optimal choice often depends on the availability of starting materials, scale of the reaction, and desired purity. The three primary pathways we will discuss are:

  • N-Methylation of Indole-7-carbonitrile: A direct approach where the final carbonitrile is already in place.

  • Palladium-Catalyzed Cyanation of 7-Halo-1-methyl-1H-indole: A powerful cross-coupling strategy for late-stage functionalization.

  • Sandmeyer Reaction of 1-Methyl-1H-indol-7-amine: A classic transformation for introducing the nitrile group.

This guide is structured to address specific issues you might encounter within each of these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am planning my synthesis. Which route is generally recommended for the highest yield of this compound?

Q2: My N-methylation of indole-7-carbonitrile is giving a low yield. What are the most common causes?

Low yields in N-methylation are often due to incomplete deprotonation of the indole nitrogen, side reactions, or suboptimal reaction conditions. Common issues include:

  • Weak Base: The indole N-H is not very acidic, so a sufficiently strong base is required for complete deprotonation.

  • Competing Reactions: The cyano group can be sensitive to certain reaction conditions.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent.

Q3: In the palladium-catalyzed cyanation, I am observing significant catalyst decomposition. How can I prevent this?

Catalyst decomposition in palladium-catalyzed reactions is a frequent challenge. It can be caused by:

  • High Temperatures: Many palladium catalysts are thermally sensitive.

  • Oxygen Sensitivity: The active Pd(0) species can be oxidized by atmospheric oxygen.

  • Ligand Degradation: The phosphine ligands used can degrade under harsh conditions.

Q4: My Sandmeyer reaction is producing a significant amount of a phenolic byproduct. What is causing this and how can I minimize it?

The formation of 1-methyl-1H-indol-7-ol is a common side reaction in the Sandmeyer cyanation.[2] This occurs when the diazonium salt reacts with water instead of the cyanide nucleophile. Key factors influencing this side reaction are:

  • Elevated Temperatures: The diazonium salt is thermally unstable and will decompose to the phenol at higher temperatures.[2]

  • Reaction Time: Prolonged reaction times can lead to increased phenol formation.

  • Acidity: The stability of the diazonium salt is pH-dependent.

Troubleshooting Guides

Route 1: N-Methylation of Indole-7-carbonitrile

This route appears straightforward but requires careful control of the reaction conditions to achieve high yields.

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted indole-7-carbonitrile.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Deprotonation The pKa of the indole N-H is around 17. A base that is not strong enough will result in an equilibrium with a significant amount of starting material remaining.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.
Poor Solubility Indole-7-carbonitrile may have limited solubility in some aprotic solvents at lower temperatures.Use a solvent system that ensures good solubility, such as DMF or DMSO. Gentle heating may be required, but monitor for side reactions.
Inactive Methylating Agent The methylating agent (e.g., methyl iodide) may have degraded over time.Use a fresh bottle of the methylating agent. Consider alternative, more robust methylating agents like dimethyl sulfate or dimethyl carbonate.[4][5][6]

Symptoms: TLC shows multiple spots, and the NMR of the crude product is complex.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Over-methylation While less common for indoles, under very harsh conditions, other positions on the ring could potentially react.Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents). Add the methylating agent slowly at a controlled temperature.
Side Reactions with the Cyano Group The nitrile functionality can be sensitive to strongly basic or nucleophilic conditions, potentially leading to hydrolysis or other transformations.Use a non-nucleophilic base if possible. Keep reaction temperatures as low as feasible.
Reaction with Solvent Solvents like DMF can decompose under strongly basic conditions to generate dimethylamine, which can act as a nucleophile.Choose a more inert solvent like THF or dioxane if side reactions with the solvent are suspected.
Route 2: Palladium-Catalyzed Cyanation of 7-Halo-1-methyl-1H-indole

This is a powerful method but requires careful optimization of the catalyst, ligand, and reaction conditions.[1][7]

Symptoms: The reaction stalls, and a significant amount of the starting 7-halo-1-methyl-1H-indole remains.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inactive Catalyst The palladium catalyst may not be in its active Pd(0) state or may have been poisoned.Use a pre-catalyst that is readily reduced in situ. Ensure all reagents and solvents are thoroughly degassed to remove oxygen.
Incorrect Ligand Choice The choice of phosphine ligand is crucial for the stability and activity of the catalyst.Screen a variety of ligands. Buchwald or Josiphos-type ligands are often effective for this type of cross-coupling.[7]
Poor Cyanide Source Solubility The cyanide source (e.g., Zn(CN)₂, KCN) may not be sufficiently soluble in the reaction medium.Consider using a cyanide source with better solubility or adding a phase-transfer catalyst.

Symptoms: A significant amount of the homocoupled dimer of the starting material is observed.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Slow Transmetalation If the transmetalation step with the cyanide source is slow, the oxidative addition intermediate can undergo homocoupling.Increase the concentration of the cyanide source. Ensure the cyanide source is of high purity.
Suboptimal Ligand The ligand may not be effectively promoting the desired cross-coupling pathway.Experiment with different ligands that can accelerate the reductive elimination step.
Route 3: Sandmeyer Reaction of 1-Methyl-1H-indol-7-amine

A classic method that requires precise control over temperature and reagent addition.[3][8][9]

Symptoms: The reaction mixture turns dark, and the isolated yield of the nitrile is very low.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Decomposition of Diazonium Salt Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[2]Maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps. Use an ice-salt bath if necessary.[2]
Incorrect Stoichiometry of Nitrous Acid An excess or deficiency of nitrous acid can lead to side reactions and incomplete diazotization.Add the sodium nitrite solution slowly and monitor the reaction. A slight excess is often used, but a large excess should be avoided.
Precipitation of the Diazonium Salt The diazonium salt may precipitate out of solution, leading to poor reactivity.Ensure the starting amine is fully dissolved in the acidic solution before adding the sodium nitrite.

Symptoms: The desired nitrile is contaminated with a significant amount of 1-methyl-1H-indol-7-ol.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Reaction with Water The diazonium salt is susceptible to nucleophilic attack by water, which is present in the reaction medium.[2]Work at the lowest possible temperature to disfavor the reaction with water. Add the diazonium salt solution to the copper(I) cyanide solution, rather than the other way around, to ensure an excess of the cyanide nucleophile.
Slow Cyanation Step If the reaction with the copper(I) cyanide is slow, the competing reaction with water becomes more significant.Ensure the copper(I) cyanide is freshly prepared and active. Vigorous stirring is essential to ensure good mixing.

Experimental Protocols

Protocol 1: N-Methylation of Indole-7-carbonitrile using NaH and Methyl Iodide
  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add indole-7-carbonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 7-Bromo-1-methyl-1H-indole
  • In a glovebox, add 7-bromo-1-methyl-1H-indole (1.0 eq), zinc cyanide (0.6 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a reaction vessel.

  • Add anhydrous, degassed DMF.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Activity (Base, Catalyst, etc.) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize Systematic Optimization check_sm->optimize check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 Indole-7-carbonitrile Indole-7-carbonitrile This compound This compound Indole-7-carbonitrile->this compound N-Methylation 7-Halo-1-methyl-1H-indole 7-Halo-1-methyl-1H-indole 7-Halo-1-methyl-1H-indole->this compound Pd-catalyzed Cyanation 1-Methyl-1H-indol-7-amine 1-Methyl-1H-indol-7-amine 1-Methyl-1H-indol-7-amine->this compound Sandmeyer Reaction

References

Technical Support Center: N-Methylation of 7-Cyanoindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 7-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common side reactions encountered during this specific transformation. The presence of the electron-withdrawing cyano group at the C7 position significantly influences the reactivity of the indole core, making a nuanced approach essential for achieving high yields and selectivity. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is yielding a significant amount of the C3-methylated isomer. How can I improve selectivity for N-methylation?

Answer: This is the most common side reaction and stems from the ambident nucleophilic character of the indole anion. While deprotonation occurs at the nitrogen, the resulting negative charge is delocalized, leading to competing nucleophilicity at the C3 position. The electron-withdrawing 7-cyano group increases the acidity of the N-H proton, but the C3 position remains a reactive site.

Root Cause Analysis & Solutions:

The choice of base, solvent, and reaction temperature are critical factors that dictate the N- versus C-alkylation ratio.[1][2]

  • Mechanism of Selectivity: To favor N-alkylation, conditions should be chosen to promote the formation and reaction of the indolide anion (N-deprotonated indole). Conditions that allow for a significant concentration of neutral indole to be present can lead to C3-alkylation, as the C3 position is the most nucleophilic site on the neutral ring.

  • Base and Solvent System: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the standard approach.[1] This combination ensures rapid and complete deprotonation of the indole nitrogen, minimizing the presence of neutral indole that could undergo C-alkylation.

  • Counter-ion Effects: The nature of the counter-ion (e.g., Na+, K+) can influence the location of the subsequent alkylation. In general, "harder" cations associated with the indolide anion tend to favor N-alkylation.

  • Temperature Control: Lowering the reaction temperature after deprotonation can sometimes improve N-selectivity by reducing the rate of the competing C-alkylation reaction.

start Problem: C3-Alkylation Detected check_base Is the base strong enough for full deprotonation? (e.g., NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, THF) check_base->check_solvent Yes solution_base Switch to a stronger base like NaH or KH. check_base->solution_base No check_temp Was deprotonation complete before adding methylating agent? check_solvent->check_temp Yes solution_solvent Use anhydrous DMF or THF to favor the indolide anion. check_solvent->solution_solvent No solution_temp Ensure complete deprotonation at 0°C or RT before adding the electrophile. check_temp->solution_temp No end Achieved High N-Selectivity check_temp->end Yes solution_base->end solution_solvent->end solution_temp->end

Caption: Troubleshooting workflow for minimizing C3-alkylation.

Question 2: I'm observing very low conversion or no reaction at all. What are the likely causes?

Answer: Low or no yield can be frustrating but is often traceable to a few key experimental parameters. The electron-withdrawing nature of the 7-cyano group, while making the N-H proton more acidic, can also deactivate the system under certain conditions.[2]

Potential Causes and Solutions:

  • Insufficient Base: The chosen base may not be strong enough to fully deprotonate the indole nitrogen, leading to an equilibrium with a low concentration of the reactive anion.

    • Solution: Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃) and seeing low conversion, changing to sodium hydride (NaH) will be more effective.[1]

  • Poor Reagent Quality: Moisture is a common culprit. NaH, for example, is highly moisture-sensitive and will be quenched by water in the solvent or on the glassware. The methylating agent or starting material may also be degraded.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. Verify the quality and purity of the 7-cyanoindole and the methylating agent.

  • Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Reactions using dimethyl carbonate (DMC), for example, often require heating to reflux (e.g., ~130 °C in DMF) to proceed efficiently.[3][4]

  • Choice of Methylating Agent: The reactivity of methylating agents varies significantly.

    • Solution: If a less reactive agent like dimethyl carbonate is failing at moderate temperatures, consider switching to a more reactive one like methyl iodide. Conversely, if harsh conditions are required, ensure they are not causing degradation (see Question 4).

Question 3: My product is a mixture of mono-methylated and di-methylated species, or I see evidence of reaction at other sites. How can I improve selectivity?

Answer: Over-methylation or reaction at other functional groups is typically a sign that the reaction conditions are too harsh or the stoichiometry is not well-controlled.

Root Cause Analysis & Solutions:

  • Over-methylation at Nitrogen: While less common for indoles compared to primary amides, forcing conditions with a large excess of a highly reactive methylating agent could potentially lead to the formation of a quaternary ammonium salt.

    • Solution: Use a methylating agent known for monoselectivity. Phenyl trimethylammonium iodide (PhMe₃NI) with a mild base like Cs₂CO₃ has been shown to be exceptionally selective for mono-N-methylation of indoles, even those bearing nitrile groups.[5][6][7] Carefully control the stoichiometry, using 1.0-1.2 equivalents of the methylating agent.

  • Reaction with the Cyano Group: The cyano group is generally stable under most methylation conditions. However, extremely strong bases or nucleophiles could potentially react with it.

    • Solution: This is an unlikely side reaction. Stick to standard protocols using bases like NaH or K₂CO₃ and methylating agents like MeI or DMC. These have been proven effective for N-methylating cyanated indoles without affecting the nitrile functionality.[3][5]

Question 4: I'm observing significant decomposition of my starting material or desired product. How can this be prevented?

Answer: Indoles can be sensitive to harsh conditions, particularly strong acids, strong bases at high temperatures, and certain oxidizing agents.

Potential Causes and Solutions:

  • Harsh Basic Conditions: Prolonged exposure to strong bases at high temperatures can lead to ring-opening or other degradation pathways.

    • Solution: Use the minimum effective amount of base. Perform the deprotonation at a lower temperature (e.g., 0 °C to room temperature) before proceeding with methylation. If high temperatures are required for the methylation step itself (e.g., with DMC), minimize the reaction time by monitoring for completion via TLC or LC-MS.

  • Workup Procedure: Quenching the reaction with a strong acid can cause degradation.

    • Solution: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Neutralize carefully if necessary and extract the product into an organic solvent.

  • Atmospheric Oxygen: Some indole derivatives can be sensitive to air oxidation, especially under basic conditions.

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This is particularly important when using reactive organometallic reagents or hydrides.

Comparative Analysis of Reaction Parameters

The tables below summarize the influence of different reagents and conditions on the N-methylation of indoles.

Table 1: Comparison of Common Methylating Agents

Methylating AgentFormulaTypical BaseProsCons
Methyl IodideCH₃INaH, KHHighly reactive, effective at low temperatures.Highly toxic, volatile, risk of over-methylation.[8]
Dimethyl Sulfate(CH₃)₂SO₄NaH, K₂CO₃Highly reactive, cost-effective.Extremely toxic and carcinogenic.[6]
Dimethyl Carbonate (DMC)(CH₃O)₂COK₂CO₃"Green" reagent, low toxicity, good yields for EWG-indoles.[4][9]Requires higher temperatures (~130 °C).[3]
Phenyl trimethylammonium iodidePhN(CH₃)₃ICs₂CO₃Safe solid, excellent monoselectivity, high functional group tolerance.[5][7]Higher reagent cost.

Table 2: Influence of Reaction Parameters on N- vs. C-Alkylation Selectivity

ParameterCondition Favoring N-Alkylation Condition Favoring C-Alkylation Rationale
Base Strong, non-nucleophilic (e.g., NaH, KH)Weaker bases or catalytic baseStrong bases ensure complete conversion to the N-anion, which is the key intermediate for N-alkylation.[1]
Solvent Polar Aprotic (DMF, THF, DMSO)Nonpolar or less polar solventsPolar aprotic solvents effectively solvate the cation, leaving a "naked" and highly reactive N-anion.[1][2]
Temperature Generally higher temperaturesGenerally lower temperaturesCan be substrate/reagent dependent, but higher temperatures can favor the thermodynamically preferred N-alkylation product.
Validated Experimental Protocols
Protocol A: Classic N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is highly effective but requires stringent anhydrous and inert atmosphere techniques due to the reactivity of NaH and the toxicity of MeI.

  • Preparation: Add 7-cyanoindole (1.0 equiv) to a flame-dried, three-neck flask under an argon atmosphere.

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

cluster_0 Deprotonation cluster_1 Alkylation indole 7-Cyanoindole anion Indolide Anion (Resonance Stabilized) indole->anion + Base - H+ n_product N-Methylated Product (Desired) anion->n_product + CH3I (N-attack) c_product C3-Methylated Product (Side Product) anion->c_product + CH3I (C3-attack)

Caption: Competing N- vs C-alkylation pathways after deprotonation.

Protocol B: "Green" N-Methylation using Dimethyl Carbonate (DMC)

This protocol uses a less toxic and more environmentally benign methylating agent but requires higher temperatures.[3][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-cyanoindole (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and DMF.

  • Reagent Addition: Add dimethyl carbonate (DMC, 3.0 equiv).

  • Heating: Heat the reaction mixture to reflux (~130-140 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for completion (typically 3-6 hours) by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The product may precipitate. If it does, collect it by filtration. If not, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

References

purification strategies to remove impurities from 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Methyl-1H-indole-7-carbonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the N-methylation of 7-cyanoindole.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 7-cyanoindole and traces of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Over-alkylation or Side-Alkylation Products: While N-alkylation is generally preferred, small amounts of C3-methylated by-products can form, especially under certain reaction conditions.

  • Positional Isomers: If the starting indole was not exclusively the 7-cyano isomer, other methylated cyanoindole isomers could be present.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially under strong acidic or basic workup conditions, leading to the formation of the corresponding amide or carboxylic acid.[2]

  • Degradation Products: The indole ring is an electron-rich heterocycle and can be sensitive to strong acids and oxidizing agents, leading to colored, often polymeric, degradation products.[3][4]

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, THF, acetonitrile) and extraction (e.g., ethyl acetate, dichloromethane) may be retained in the crude product.

Q2: What is the best general strategy for purifying crude this compound?

A2: A multi-step approach is typically most effective. Start with a simple workup, followed by a primary purification technique like chromatography, and conclude with a final polishing step such as recrystallization. This sequence is designed to remove impurities with diverse physicochemical properties.

The logical flow for purification can be visualized as a decision-making process.

PurificationWorkflow start Crude Product (Post-Workup) tlc_hplc Purity Assessment (TLC / HPLC / NMR) start->tlc_hplc chromatography Flash Column Chromatography tlc_hplc->chromatography Multiple Impurities or Closely-eluting Spots recrystallization Recrystallization tlc_hplc->recrystallization One Major Product, Minor Impurities liquid_liquid Liquid-Liquid Extraction (Acid/Base Wash) tlc_hplc->liquid_liquid Significant Acidic/Basic Impurities Present chromatography->recrystallization For Final Polishing final_product Pure Product (>98%) chromatography->final_product If sufficiently pure recrystallization->final_product liquid_liquid->chromatography StrategyDecision cluster_impurities Impurity Profile (from TLC/HPLC) cluster_methods Recommended Purification Strategy imp_start Unreacted Starting Materials method_chrom Flash Chromatography imp_start->method_chrom Different Polarity method_recrys Recrystallization imp_start->method_recrys If solubility differs significantly imp_side Side-Reaction Byproducts imp_side->method_chrom Often Similar Polarity imp_polar Polar/Baseline Impurities imp_polar->method_chrom method_wash Aqueous Wash / Extraction imp_polar->method_wash

References

Technical Support Center: Byproduct Formation in the Cyanation of 1-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 1-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges, particularly the formation of unwanted byproducts, providing you with in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Cyanation of 1-Methylindole

The introduction of a cyano group into the indole scaffold is a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds. 1-methylindole, with its protected nitrogen, presents a simplified system for studying the electrophilic substitution patterns of the indole nucleus. The desired product of cyanation is typically 1-methyl-1H-indole-3-carbonitrile, a versatile intermediate. However, the high reactivity of the indole ring can lead to the formation of several byproducts, complicating purification and reducing yields. This guide will illuminate the causes of byproduct formation and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyanation of 1-methylindole, offering probable causes and step-by-step solutions.

Issue 1: Presence of a Significant Amount of 1-Methyl-1H-indole-2-carbonitrile

Probable Cause:

The formation of the C2-cyanated isomer is a common regioselectivity issue in the functionalization of indoles. While the C3 position is generally more electron-rich and sterically accessible, certain reaction conditions can favor substitution at the C2 position. This can be influenced by the cyanating reagent, catalyst, solvent, and temperature. For instance, some palladium-catalyzed cyanations have been reported to yield the C2 isomer.

Solutions:

  • Reagent Selection: The choice of cyanating agent is crucial. For direct C-H cyanation, electrophilic cyanating reagents are often employed. Consider using less aggressive or more sterically demanding reagents that favor the more accessible C3 position.

  • Catalyst and Ligand Optimization (for Palladium-Catalyzed Reactions): If you are employing a palladium-catalyzed cross-coupling reaction on a pre-functionalized indole (e.g., 3-halo-1-methylindole), ensure the complete conversion of your starting material. For direct C-H functionalization, the ligand on the palladium center can significantly influence regioselectivity. Experiment with bulky phosphine ligands to sterically hinder approach to the C2 position.

  • Solvent and Temperature Control: The polarity of the solvent can influence the reaction pathway. Conduct a solvent screen with a range of polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, dioxane) solvents. Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored C3 product.

Experimental Protocol: Optimizing for C3-Selectivity in a Palladium-Catalyzed Cyanation

This protocol is a general guideline. Please adapt it based on your specific cyanating agent and substrate.

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 1-methylindole (1 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (10 mol%).

  • Add the cyanating agent (e.g., Zn(CN)₂, 0.6 mmol).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60 °C) and stir for the required time.

  • Monitor the reaction progress and regioselectivity by taking aliquots and analyzing them by HPLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench appropriately.

  • Extract the product and purify by column chromatography.

ParameterCondition A (High C2 Byproduct)Condition B (Optimized for C3)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃
Ligand NoneXantphos
Solvent DMFToluene
Temperature 120 °C80 °C

Table 1. Example of condition optimization to favor C3-cyanation.

Issue 2: Formation of a High Molecular Weight Byproduct, Likely a Dimer or Oligomer

Probable Cause:

The acidic conditions that can be generated with some cyanating reagents or additives can lead to the dimerization or polymerization of the electron-rich 1-methylindole. A common dimeric byproduct is 1,1'-dimethyl-1H,1'H-[2,3'-biindole].

Solutions:

  • Control of Acidity: If your cyanating reagent releases acid (e.g., HCN from certain cyanide sources), add a non-nucleophilic base to the reaction mixture to neutralize it. Proton sponges are an excellent choice.

  • Choice of Cyanating Agent: Employ cyanating agents that do not generate acidic byproducts. For example, using TMSCN with a Lewis acid catalyst might offer a milder alternative to older methods.

  • Reaction Concentration: High concentrations of the indole starting material can favor intermolecular reactions leading to dimerization. Running the reaction at a lower concentration may suppress this side reaction.

Workflow for Diagnosing and Mitigating Dimerization

Dimerization_Troubleshooting Start High MW Byproduct Detected Check_pH Monitor Reaction pH Start->Check_pH Is_Acidic Is the reaction acidic? Check_pH->Is_Acidic Add_Base Add non-nucleophilic base (e.g., Proton Sponge) Is_Acidic->Add_Base Yes Lower_Concentration Decrease 1-methylindole concentration Is_Acidic->Lower_Concentration No Change_Reagent Switch to a non-acid generating cyanating agent Add_Base->Change_Reagent Analyze Analyze for dimer reduction Add_Base->Analyze Change_Reagent->Analyze Lower_Concentration->Analyze End Optimized Conditions Analyze->End

Caption: Troubleshooting workflow for dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic cyanation of 1-methylindole?

A1: The electrophilic cyanation of 1-methylindole typically proceeds via a mechanism analogous to other electrophilic aromatic substitutions. The indole nucleus acts as a nucleophile, attacking the electrophilic cyanide source. The C3 position is the most nucleophilic, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation at the C3 position restores aromaticity and yields the 3-cyanoindole product.

Electrophilic_Cyanation Indole 1-Methylindole Intermediate Sigma Complex (Cationic Intermediate) Indole->Intermediate Attack at C3 CN_plus Electrophilic Cyanide Source (CN+) CN_plus->Intermediate Product 1-Methyl-1H-indole-3-carbonitrile Intermediate->Product Deprotonation H_plus - H+

Caption: General mechanism of electrophilic cyanation.

Q2: Are there any "safer" alternatives to traditional cyanating agents like CuCN or KCN?

A2: Yes, due to the high toxicity of many traditional cyanide sources, several safer alternatives have been developed. These include zinc cyanide (Zn(CN)₂), which is less toxic and often used in palladium-catalyzed reactions. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another less hazardous option. For direct C-H cyanations, methods using acetonitrile as the cyanide source have also been reported, offering a much safer alternative.

Cyanating AgentToxicityTypical Application
CuCN, KCN, NaCN HighRosenmund-von Braun, Sandmeyer reactions
Zn(CN)₂ ModeratePalladium-catalyzed cross-coupling
K₄[Fe(CN)₆] LowPalladium-catalyzed cross-coupling
TMSCN Moderate (releases HCN on hydrolysis)Lewis acid-catalyzed reactions
Acetonitrile LowOxidative C-H cyanation

Table 2. Comparison of common cyanating agents.

Q3: How can I effectively purify my 1-methyl-1H-indole-3-carbonitrile from its C2-isomer?

A3: The separation of C2 and C3 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the eluent system for silica gel chromatography is the most common method. A shallow gradient of a moderately polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or toluene) can often achieve separation. Using a high-performance flash chromatography system can improve resolution.

  • Recrystallization: If the desired product is a solid and one isomer is significantly more abundant, recrystallization can be an effective purification technique. A thorough solvent screen is necessary to find a solvent system where the desired isomer has lower solubility at a reduced temperature.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC is a powerful tool.

Technical Support Center: 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the potential degradation pathways, offer solutions to common experimental challenges, and provide protocols to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound, like many indole derivatives, is a molecule that requires careful handling to prevent unwanted degradation. The indole nucleus is electron-rich, making it susceptible to oxidation.[1] Furthermore, the nitrile functional group can be sensitive to hydrolysis under certain pH conditions. Understanding these potential liabilities is crucial for designing robust experiments and interpreting data accurately. This guide will walk you through the primary degradation pathways and provide practical advice for mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate after leaving my solution of this compound on the benchtop. What could be happening?

This is a common observation and likely indicates oxidative degradation of the indole ring. The indole nucleus is susceptible to air oxidation, which can be accelerated by exposure to light.[1] The initial oxidation products are often hydroxylated intermediates, which are more polar than the parent compound and thus exhibit lower retention factors (Rf) on a normal-phase TLC plate.

Q2: My HPLC analysis of a stock solution shows a decreasing peak area for the parent compound and the emergence of new peaks over time. How can I prevent this?

This suggests instability of your compound in the chosen solvent and storage conditions. To minimize degradation in stock solutions:

  • Solvent Choice: Use high-purity, degassed solvents. Aprotic solvents are generally preferred.

  • Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, and protect them from light by using amber vials.

  • Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere like argon or nitrogen.

Q3: I suspect the nitrile group is hydrolyzing during my experiment, which is run under acidic conditions. How can I confirm this and what are the likely products?

Hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) is a plausible degradation pathway in both acidic and basic conditions. To confirm this, you can analyze your sample by LC-MS and look for a mass corresponding to 1-methyl-1H-indole-7-carboxylic acid (M+18 amu compared to the starting material). The carboxylic acid product will be significantly more polar.

Q4: Can the N-methyl group be a point of degradation?

While the N-methyl group is generally stable under typical chemical conditions, it can be a site of metabolic degradation in biological systems (e.g., N-demethylation by cytochrome P450 enzymes). If you are working in a biological matrix, be aware of this potential transformation.

Troubleshooting Guides

Issue 1: Unexpected Reaction Byproducts

Symptom: Formation of unidentified impurities in a reaction mixture, leading to low yields of the desired product.

Possible Causes:

  • Oxidative Degradation: The indole ring can be oxidized by various reagents or even by atmospheric oxygen, especially at elevated temperatures.[2]

  • Acid/Base Instability: Strong acidic or basic conditions can lead to hydrolysis of the nitrile group or degradation of the indole ring.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.[3]

Troubleshooting Steps:

  • Reaction Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If possible, buffer your reaction mixture to a neutral pH. If acidic or basic conditions are required, consider minimizing reaction time and temperature.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Reagent Purity: Ensure all reagents and solvents are pure and free of peroxides, which can initiate oxidative degradation.

Issue 2: Inconsistent Results in Biological Assays

Symptom: High variability in experimental outcomes between replicates or on different days.

Possible Cause:

  • Compound Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture or assay medium, especially at 37°C.

Troubleshooting Steps:

  • Medium Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific assay medium under experimental conditions. Use HPLC or LC-MS to quantify the parent compound at different time points.

  • Fresh Preparations: Always prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment.

  • Control for Degradation Products: If a major degradation product is identified, consider synthesizing it and testing its activity in your assay to understand its potential contribution to the observed effects.

Predicted Degradation Pathways

The primary degradation pathways for this compound are predicted to be oxidation of the indole ring and hydrolysis of the nitrile group.

Oxidative Degradation Pathway

Oxidation typically occurs at the electron-rich C2-C3 double bond of the indole ring. A plausible pathway involves initial oxidation to an epoxide, followed by rearrangement or hydroxylation to form oxindole and isatin derivatives.[4][5][6]

Oxidative Degradation of this compound A This compound C 1-Methyl-1,2-dihydro-2-oxo-1H-indole-7-carbonitrile (Oxindole derivative) A->C Oxidation B Oxidizing Agent (e.g., O2, H2O2, light) D 1-Methyl-1H-indole-2,3-dione-7-carbonitrile (Isatin derivative) C->D Further Oxidation E Ring-Opened Products D->E Ring Cleavage

Caption: Predicted oxidative degradation pathway of this compound.

Hydrolytic Degradation Pathway

Under acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid.

Hydrolytic Degradation of this compound A This compound C 1-Methyl-1H-indole-7-carboxylic acid A->C Hydrolysis B H+ or OH- H2O

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set up Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Photolytic: Expose 2 mL of the stock solution in a clear vial to UV light (e.g., 254 nm).

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all solutions (except the photolytic sample) at 60°C. Keep the photolytic sample at room temperature.

  • Time Points: Withdraw aliquots from each solution at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify the major degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a general reverse-phase HPLC method suitable for monitoring the stability of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Note: This method should be optimized for your specific instrumentation and degradation products.

Data Presentation

Table 1: Example Forced Degradation Data

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Products (m/z)
Control 2498.5-
0.1 M HCl 2475.2175.06 (putative carboxylic acid)
0.1 M NaOH 2468.9175.06 (putative carboxylic acid)
3% H₂O₂ 2445.1172.06, 188.05 (putative oxindole and isatin derivatives)
UV Light 2482.3Multiple minor peaks

References

Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Guide to 1-Methyl-1H-indole-7-carbonitrile and 1-Methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomeric Positioning in Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1][2] The functionalization of this privileged scaffold offers a rich landscape for modulating pharmacological activity. A critical yet often underexplored aspect of this functionalization is the positional isomerism of substituents. The precise location of a chemical group on the indole ring can dramatically alter a molecule's steric and electronic properties, thereby influencing its interaction with biological targets and ultimately its therapeutic potential.

This guide provides a detailed comparative analysis of two isomeric compounds: 1-Methyl-1H-indole-7-carbonitrile and 1-Methyl-1H-indole-3-carbonitrile. While structurally similar, the placement of the nitrile group at either the C7 or C3 position of the 1-methylindole core is hypothesized to impart distinct biological activities. Through an examination of available experimental data, this guide aims to illuminate the current state of knowledge for each isomer and highlight the significant impact of substituent positioning on pharmacological profiles.

The Tale of Two Isomers: A Chasm in the Data Landscape

A comprehensive review of the scientific literature and bioactivity databases reveals a stark contrast in the available information for these two molecules. While the 3-carbonitrile isomer has been explored as a scaffold in medicinal chemistry, its 7-carbonitrile counterpart remains largely uncharacterized, presenting both a challenge and an opportunity for researchers.

1-Methyl-1H-indole-3-carbonitrile: A Scaffold of Interest in Oncology

The 1-methyl-1H-indole-3-carbonitrile scaffold has emerged in the context of developing novel anti-cancer agents. Although direct and extensive biological data for the parent molecule is limited, its derivatives have shown promise as inhibitors of crucial cellular processes implicated in cancer progression.

Derivatives of 1-methyl-1H-indole-3-carbonitrile have been investigated as:

  • Tubulin Polymerization Inhibitors: These agents disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division. By interfering with microtubule dynamics, they can induce cell cycle arrest and apoptosis in cancer cells.[3]

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of receptor tyrosine kinases plays a vital role in neuronal development and function. However, aberrant TRK signaling due to gene fusions is a known driver of various cancers.[4]

While specific IC50 values for the parent 1-Methyl-1H-indole-3-carbonitrile are not prominently reported in dedicated studies, its inclusion in high-throughput screening campaigns provides some initial insights into its biological activity. The PubChem BioAssay database documents its testing in a variety of assays.

Assay ID (AID)Assay DescriptionTarget/OrganismActivity Outcome
1490Antiviral activity against West Nile VirusWest Nile VirusInactive
1631Antiviral activity against Dengue virusDengue virusInactive
1702SARS Coronavirus 3C-like protease inhibitionSARS CoV 3CLproInactive
2103Human liver aldehyde oxidase (AO) inhibitionAldehyde OxidaseInactive
2288Antagonism of the human kappa opioid receptorOPRK1Inactive
463254Inhibition of human Carbonic Anhydrase IICA2Inactive

Data sourced from PubChem BioAssay Database for CID 2307681.

The available screening data for 1-Methyl-1H-indole-3-carbonitrile from the PubChem database currently indicates a lack of significant activity in the profiled assays. It is important to note that this does not preclude activity in other, untested biological systems. The demonstrated utility of its derivatives in cancer-related research suggests that further investigation of the parent compound against oncology targets is warranted.

This compound: An Unexplored Frontier

In stark contrast to its C3-substituted isomer, this compound is a largely enigmatic molecule from a pharmacological perspective. Extensive searches of scientific literature and major bioactivity databases, including PubChem BioAssay and ChEMBL, did not yield any public data on its biological activity.

This significant knowledge gap underscores a potential untapped area for drug discovery. The unique electronic and steric environment of the C7 position, being adjacent to the indole nitrogen and part of the benzene ring, could lead to novel interactions with biological targets, distinct from those observed for the C3 isomer. Its potential applications in pharmaceuticals and organic synthesis have been noted, but remain to be experimentally validated.[5]

The lack of data for this compound presents a clear opportunity for further research. High-throughput screening campaigns and targeted assays based on computational predictions could unveil novel biological activities for this understudied isomer.

Comparative Synthesis of Indolecarbonitrile Isomers

The synthesis of both isomers typically involves the methylation of the corresponding indolecarbonitrile precursor.

Synthesis of 1-Methyl-1H-indole-3-carbonitrile

A common route to 1-Methyl-1H-indole-3-carbonitrile involves the N-methylation of 1H-indole-3-carbonitrile. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an appropriate solvent like dimethylformamide (DMF).

Synthesis of this compound

Similarly, this compound can be synthesized by the N-methylation of 7-cyanoindole using a methylating agent like iodomethane.[6]

Experimental Protocols for Activity Assessment

To facilitate the direct comparison of these two isomers and the exploration of their potential biological activities, the following detailed experimental protocols are provided. These assays are relevant to the potential anti-cancer activities suggested by the research on derivatives of the 3-carbonitrile isomer.

Tubulin Polymerization Inhibition Assay

This assay is designed to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compounds (this compound and 1-Methyl-1H-indole-3-carbonitrile) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and controls in DMSO.

  • On ice, prepare a tubulin solution in the polymerization buffer containing GTP.

  • Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • Calculate the rate of polymerization and the extent of inhibition compared to the vehicle control.

TRK Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of a Tropomyosin Receptor Kinase.

Principle: A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human TRK kinase (e.g., TRKA, TRKB, or TRKC)

  • Kinase substrate (a peptide that can be phosphorylated by the TRK kinase)

  • ATP (Adenosine-5'-triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known TRK inhibitor)

  • Negative control (DMSO vehicle)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Add the kinase buffer, test compound, and TRK kinase to the wells of the plate.

  • Incubate briefly to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate to allow for the conversion of ADP to ATP.

  • Add the Kinase Detection Reagent to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cancer cells.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds, positive control, and vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Path Forward

To conceptualize the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Potential Signaling Pathway Inhibition TRK_Receptor TRK Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TRK_Receptor->Downstream_Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Indolecarbonitrile 1-Methyl-1H-indole-3-carbonitrile (Potential Inhibitor) Indolecarbonitrile->TRK_Receptor Inhibition

Caption: Hypothetical inhibition of a TRK signaling pathway by an indolecarbonitrile derivative.

G cluster_1 General Experimental Workflow Compound_Synthesis Compound Synthesis (Isomer 1 & 2) HTS High-Throughput Screening Compound_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays (e.g., MTT) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assay) Hit_Identification->Mechanism_Studies IC50 IC50 Determination Dose_Response->IC50

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-Methyl-1H-indole-7-carbonitrile, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in kinase inhibitor development, achieving target selectivity is a paramount challenge.[1] Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy, contributing significantly to late-stage clinical failures.[2] This guide presents a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 1-Methyl-1H-indole-7-carbonitrile. Given that the indole scaffold is a privileged structure in many kinase inhibitors, we will proceed with the hypothesis that this compound is a novel inhibitor of Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms and inflammatory diseases.[3] This document provides an in-depth, experience-driven approach to designing and executing a robust selectivity profiling cascade, comparing the hypothetical performance of our lead compound against established alternatives and detailing the self-validating experimental protocols essential for rigorous scientific assessment.

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] This similarity presents a formidable challenge when developing inhibitors intended to modulate a single kinase target.[1] Unintended inhibition of other kinases, known as off-target activity or cross-reactivity, can lead to a range of adverse drug reactions (ADRs).[2][5] For instance, inhibitors targeting the Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—must navigate the highly conserved nature of their ATP binding pockets to avoid unwanted immunosuppression (via JAK3 inhibition) or other side effects while targeting a specific family member like JAK2.[3][6]

Therefore, a systematic and multi-tiered cross-reactivity profiling strategy is not merely a regulatory requirement but a foundational component of a successful drug discovery program. It enables early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and ultimately de-risks the progression of a candidate toward clinical trials.[5][7] This guide uses this compound as a case study to illustrate this critical path.

The Strategic Framework for Selectivity Profiling

A robust profiling strategy proceeds from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach, or "screening cascade," ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.

Our proposed cascade for this compound is designed to first understand its kinome-wide interactions, then confirm its on-target and off-target effects in a cellular environment, and finally, to benchmark its performance against a known clinical comparator, Ruxolitinib, a potent JAK1/JAK2 inhibitor.[8][9]

G cluster_0 Tier 1: Broad Selectivity Assessment (Biochemical) cluster_1 Tier 2: Potency & Focused Selectivity (Biochemical) cluster_2 Tier 3: Cellular Target Engagement & Validation cluster_3 Tier 4: Decision Making T1_Kinome Kinome-Wide Profiling (e.g., KINOMEscan® @ 1µM) T2_IC50 IC50 Determination for 'Hits' (Primary Target + Off-Targets) T1_Kinome->T2_IC50 Identify primary & off-target hits T1_Safety Broad Safety Panel (e.g., SafetyScreen47 @ 10µM) T1_Safety->T2_IC50 Identify non-kinase liabilities T3_Cellular Cellular Target Engagement Assay (e.g., NanoBRET™) T2_IC50->T3_Cellular Confirm potency & selectivity T4_Decision Go/No-Go Decision Lead Optimization T3_Cellular->T4_Decision Validate in a physiological context G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Target Target Protein (NanoLuc® Fusion) Tracer Fluorescent Tracer Target->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target2 Target Protein (NanoLuc® Fusion) Inhibitor Test Compound (this compound) Target2->Inhibitor Competitive Binding NoBRET Low BRET Signal Inhibitor->NoBRET Displacement of Tracer (Signal Decrease)

References

A Researcher's Guide to Comparing the Efficacy of Novel Indole-Based Compounds with Known Mcl-1 Inhibitors: A Case Study Framework for 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers in oncology and drug discovery to evaluate the efficacy of novel chemical entities, such as 1-Methyl-1H-indole-7-carbonitrile, against the well-validated anti-cancer target, Myeloid cell leukemia-1 (Mcl-1). Given the prevalence of the indole scaffold in potent Mcl-1 inhibitors, this document will use this compound as a representative test compound to illustrate the essential comparative studies against established Mcl-1 inhibitors.

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to sequester pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway.[1] In numerous cancers, including multiple myeloma and acute myeloid leukemia, the overexpression of Mcl-1 is a key survival mechanism and a major contributor to therapeutic resistance.[1][2] Consequently, the development of small molecule inhibitors that directly target Mcl-1 is a highly pursued therapeutic strategy.[1][3]

This guide will navigate the user through a logical sequence of experiments, from initial biochemical validation of target binding to cellular assays that demonstrate on-target efficacy and apoptotic induction. We will draw comparisons with well-characterized Mcl-1 inhibitors, namely S63845, AZD5991, and VU661013, to provide a robust benchmark for evaluating novel compounds.

The Apoptotic Pathway and Mcl-1's Role

To understand the significance of Mcl-1 inhibition, it is crucial to visualize its place in the intrinsic apoptotic pathway. The following diagram illustrates how Mcl-1 sequesters pro-apoptotic proteins and how its inhibition can lead to cancer cell death.

cluster_0 Mitochondrial Outer Membrane cluster_1 Bcl-2 Family Interactions MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bim Bim Mcl1->Bim Inhibits Bak->MOMP Induces Bim->MOMP Induces Inhibitor This compound (or known inhibitor) Inhibitor->Mcl1 Inhibits

Caption: The role of Mcl-1 in the intrinsic apoptotic pathway and its inhibition.

Comparative Efficacy of Known Mcl-1 Inhibitors

A critical first step in evaluating a novel compound is to compare its biochemical and cellular potency against established inhibitors. The following table summarizes key efficacy data for S63845, AZD5991, and VU661013, and provides a template for data that should be generated for this compound.

InhibitorTarget Binding (Kd/Ki)Biochemical Assay (IC50)Cellular Assay (IC50) in Mcl-1 Dependent Cell Lines
This compound Data to be generatedData to be generatedData to be generated (e.g., in H929, MOLP-8, MV4-11 cells)
S63845 Kd: 0.19 nM[4][5]Ki <1.2 nM[6]H929: <0.1 µM; AMO1: <0.1 µM; MV4-11: 4-233 nM[6]
AZD5991 Kd: 0.17 nM[7]FRET IC50: 0.7 nM[7]MOLP-8: 0.033 µM; MV4-11: 0.024 µM; NCI-H23: 0.19 µM[7]
VU661013 Ki: 97 ± 30 pM[8][9]TR-FRET assay vs. BCL-xL: >40 µM; vs. BCL-2: 0.73 µM[8]GI50 in various AML cell lines[8]

Experimental Protocols for Comparative Efficacy Studies

To generate the comparative data outlined above, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for key assays.

Biochemical Mcl-1 Binding Assay (FRET-based)

This assay directly measures the ability of a test compound to disrupt the interaction between Mcl-1 and a pro-apoptotic binding partner, such as a fluorescently labeled Bak peptide.

Principle: A fluorescently labeled peptide (e.g., from the BH3 domain of Bak) binds to a tagged Mcl-1 protein, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal. An effective inhibitor will compete with the peptide for binding to Mcl-1, disrupting the FRET signal in a dose-dependent manner.

Experimental Workflow:

start Start reagents Prepare Reagents: - Tagged Mcl-1 Protein - Fluorescently Labeled Bak Peptide - Test Compound (e.g., this compound) start->reagents plate Plate Reagents in 384-well plate: - Mcl-1 and Bak Peptide - Serial dilutions of Test Compound reagents->plate incubate Incubate at Room Temperature plate->incubate read Read FRET Signal on Plate Reader incubate->read analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 read->analyze end End analyze->end start Start treat Treat Cells with Test Compound or Vehicle start->treat heat Heat Cell Suspensions at a Range of Temperatures treat->heat lyse Lyse Cells and Separate Soluble and Precipitated Proteins heat->lyse detect Detect Soluble Mcl-1 Protein (e.g., by Western Blot or ELISA) lyse->detect analyze Analyze Data: - Plot % Soluble Mcl-1 vs. Temperature - Compare Melting Curves detect->analyze end End analyze->end

References

A Head-to-Head Comparison of Novel Indole-Based Compounds in an Anticancer Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows it to interact with a wide array of biological targets, making it a focal point in the discovery of new therapeutic agents, particularly in oncology.[3][4] Many indole derivatives have demonstrated potent anticancer activity by targeting critical cellular processes, including the disruption of microtubule dynamics.[5][6]

This guide provides a head-to-head comparison of the in vitro cytotoxic performance of several distinct classes of indole-based compounds against the human breast adenocarcinoma cell line, MCF-7. We will delve into the quantitative data derived from the widely adopted MTT cell viability assay, discuss the underlying mechanism of action for these compounds as tubulin polymerization inhibitors, provide a detailed experimental protocol, and explore the crucial structure-activity relationships (SAR) that govern their efficacy.

The Chosen Assay: Principles of the MTT Cell Viability Assay

To quantitatively assess and compare the cytotoxic effects of our selected indole compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed. This colorimetric assay is a robust and widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

The scientific principle behind this assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, i.e., living, cells.[7] The resulting insoluble formazan can be solubilized and quantified by measuring its absorbance spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—the concentration of a compound required to inhibit the growth of 50% of the cancer cells.[8]

Comparative Analysis of Indole-Based Compounds Against MCF-7 Cells

The following table summarizes the cytotoxic activity (IC₅₀ values) of various indole-based compounds against the MCF-7 human breast cancer cell line. A lower IC₅₀ value indicates higher potency.

Compound ClassSpecific DerivativeIC₅₀ (µM) against MCF-7Reference
Arylthioindole 2-Phenylindole derivative (ATI 3)0.052[9]
Sulfur-Spaced TMP Analog 6-Heterocyclyl-1H-indole (1k)0.0045[10]
Indole-Sulfonohydrazide 4-chloro-benzenesulfonohydrazide (5f)13.2[11]
Spirooxindole Substituted spirooxindole-pyrrolidine12.2[1]
Indole-Chalcone Hybrid Quinoline-indole derivative (13)0.002 - 0.011[12]
Indole-Amino-Pyrazolyl Compound St. 28Not specified for MCF-7, but potent tubulin inhibition[13]
Indole-Furanone Hybrid Compound St. 29Not specified for MCF-7, but potent tubulin inhibition[13]

Discussion of Structure-Activity Relationships (SAR)

The data reveals significant variation in potency across different indole scaffolds, highlighting the critical role of chemical structure in determining anticancer activity.[3]

  • High Potency Derivatives : The Sulfur-Spaced Trimethoxyphenyl (TMP) analog (1k ) and the Quinoline-Indole derivative (13 ) exhibit exceptionally potent activity, with IC₅₀ values in the nanomolar range.[10][12] For compound 1k , the presence of a heterocyclic ring at the 6-position of the indole nucleus is crucial for its high efficacy.[10] In the case of quinoline-indole hybrids, their design as analogs of Combretastatin A-4 (a potent tubulin inhibitor) contributes to their sub-nanomolar to low nanomolar cytotoxicity.[12]

  • Moderate to Low Potency Derivatives : In contrast, compounds like the indole-sulfonohydrazide (5f ) and the spirooxindole derivative show activity in the micromolar range.[1][11] While still demonstrating cytotoxic effects, their potency is several orders of magnitude lower than the top performers. For the sulfonohydrazide series, a p-chlorophenyl substituent was found to be the most effective.[11]

This comparative analysis underscores that the indole core provides a versatile backbone, but the specific substitutions and appended ring systems are the primary drivers of cytotoxic potency. The most effective compounds often feature moieties that enhance their binding affinity to specific biological targets, such as the colchicine-binding site on β-tubulin.[9][12]

Underlying Mechanism: Tubulin Polymerization Inhibition

A common mechanism of action for many potent anticancer indole derivatives is the inhibition of tubulin polymerization.[1][6][14] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[9] They are in a constant state of dynamic equilibrium, transitioning between polymerization (assembly) and depolymerization (disassembly).

Indole-based inhibitors, such as the arylthioindoles and quinoline-indole hybrids, often bind to the colchicine site on β-tubulin.[9][10] This binding event disrupts the formation of microtubules. The failure to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[1][12]

G cluster_1 Mechanism of Indole-Based Inhibitors Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization BoundTubulin Inhibitor-Tubulin Complex MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Division Cell Division (Mitosis) Spindle->Division Arrest G2/M Cell Cycle Arrest Indole Indole-Based Inhibitor Indole->Tubulin Block Polymerization Blocked BoundTubulin->Block Block->Spindle No Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition by indole compounds.

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the IC₅₀ values of indole-based compounds against a cancer cell line like MCF-7.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates[15]

  • Indole-based test compounds, dissolved in DMSO to create stock solutions

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)[7]

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 cells, ensuring >90% viability.

    • Resuspend cells in complete culture medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include control wells with medium only for background blanking.[15]

    • Incubate the plate overnight (18-24 hours) to allow cells to attach.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the indole compound stock solutions in culture medium to achieve final desired concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same DMSO concentration as the highest test concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT reagent to each well (final concentration 0.5 mg/mL).[7]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[15]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G start Start seed 1. Seed Cells (5,000 cells/well in 96-well plate) start->seed incubate1 2. Incubate Overnight (Allow cells to attach) seed->incubate1 treat 3. Add Indole Compounds (Serial dilutions + Vehicle Control) incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL per well) incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100 µL per well) incubate3->solubilize shake 8. Shake Plate (Dissolve crystals) solubilize->shake read 9. Read Absorbance (570 nm) shake->read analyze 10. Analyze Data (Calculate % Viability & IC50) read->analyze end End analyze->end

Generalized workflow for the MTT cell viability assay.

Conclusion

This guide provides a comparative analysis of several classes of indole-based compounds, demonstrating their potential as anticancer agents. The data clearly indicates that while the indole scaffold is a promising starting point, strategic modifications are essential for achieving high potency.[8] The most effective derivatives, often acting as tubulin polymerization inhibitors, exhibit cytotoxic effects in the nanomolar range against breast cancer cells.[1][10][12] The provided MTT assay protocol offers a reliable and reproducible method for screening and comparing the efficacy of novel chemical entities in a drug discovery pipeline. Future research should continue to explore the vast chemical space of indole derivatives to develop next-generation therapeutics with enhanced selectivity and efficacy.[3]

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the selectivity of a potential therapeutic agent is paramount. A compound's efficacy is intrinsically linked to its ability to interact with the intended target while minimizing off-target effects that can lead to toxicity. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 1-Methyl-1H-indole-7-carbonitrile.

Given the prevalence of the indole scaffold in kinase inhibitors, we will proceed under the working hypothesis that this compound is an inhibitor of Tropomyosin receptor kinase A (TRKA) . This document will, therefore, outline the experimental strategies to determine its selectivity against closely related kinases, TRKB and TRKC.

The Rationale for Kinase Selectivity Profiling

The Tropomyosin receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play crucial roles in the development and function of the nervous system.[1] While they share structural homology, particularly in their ATP-binding pockets, they are activated by different neurotrophins and regulate distinct downstream signaling pathways.[2]

  • TRKA is the high-affinity receptor for Nerve Growth Factor (NGF) and is primarily involved in pain sensation and the survival and differentiation of specific neuronal populations.[3][4]

  • TRKB is activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4), playing a role in synaptic plasticity, learning, and memory.[5]

  • TRKC binds to Neurotrophin-3 (NT-3) and is essential for proprioception.[5]

Due to these distinct physiological roles, a non-selective TRK inhibitor could lead to a range of undesirable side effects. Therefore, quantifying the inhibitory activity of this compound against all three TRK family members is a critical step in its preclinical evaluation.

Experimental Workflow for Selectivity Assessment

A multi-faceted approach employing both biochemical and cell-based assays is recommended to build a comprehensive selectivity profile. Biochemical assays provide a direct measure of the compound's interaction with the isolated kinase, while cell-based assays offer insights into its activity in a more physiologically relevant context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation biochem_start Start with Biochemical Characterization radiometric Radiometric Kinase Assay (IC50 Determination) biochem_start->radiometric Primary Functional Screen binding Competitive Binding Assay (Kd Determination) biochem_start->binding Orthogonal Binding Affinity cell_start Proceed to Cellular Validation biochem_start->cell_start Inform Cellular Studies data_analysis Calculate Selectivity Ratios (IC50 / Kd) radiometric->data_analysis binding->data_analysis phosphorylation Target Phosphorylation Assay (Western Blot / ELISA) cell_start->phosphorylation Confirm Target Engagement proliferation Cell Proliferation Assay (e.g., BaF3) phosphorylation->proliferation Assess Functional Outcome interpretation Interpret Selectivity Profile & Plan Next Steps phosphorylation->interpretation proliferation->interpretation

Caption: A workflow for assessing kinase inhibitor selectivity.

Biochemical Assays: Direct Measurement of Inhibition

Biochemical assays are the foundational step for determining the intrinsic affinity of an inhibitor for its target kinase.

Radiometric Kinase Assay for IC50 Determination

This assay is considered the "gold standard" for quantifying kinase activity due to its direct measurement of substrate phosphorylation.[6][7] It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase.

Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. By measuring this in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the following in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT):

    • Recombinant human TRKA, TRKB, or TRKC enzyme.

    • A specific peptide substrate for the respective TRK receptor.

    • Varying concentrations of this compound (typically a 10-point serial dilution, starting from 100 µM).

    • A control with DMSO (vehicle) instead of the inhibitor.

  • Initiation: Start the reaction by adding a solution containing [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[8]

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a dilute phosphoric acid solution to remove any unbound [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Competitive Binding Assay for Kd Determination

This assay provides an orthogonal method to measure the binding affinity (dissociation constant, Kd) of the inhibitor to the kinase, independent of its catalytic activity.[9]

Principle: A known, high-affinity fluorescent ligand (tracer) for the kinase's ATP-binding site is used. This compound will compete with this tracer for binding to the kinase. The displacement of the tracer, measured by a change in a fluorescence-based signal (e.g., TR-FRET), is proportional to the affinity of the test compound.[10]

Step-by-Step Protocol:

  • Reaction Setup: In a suitable microplate, combine:

    • Recombinant TRKA, TRKB, or TRKC enzyme.

    • A fluorescently labeled ATP-competitive tracer.

    • Varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (typically 1-2 hours at room temperature).

  • Detection: Measure the fluorescence signal using a plate reader configured for the specific assay format (e.g., TR-FRET).

  • Data Analysis: The decrease in the fluorescence signal is plotted against the inhibitor concentration to determine the Ki or Kd value.

Data Presentation: Biochemical Selectivity Profile

Target KinaseRadiometric Assay (IC50, nM)Competitive Binding Assay (Kd, nM)
TRKA Hypothetical Value: 10Hypothetical Value: 8
TRKBHypothetical Value: 500Hypothetical Value: 450
TRKCHypothetical Value: 1200Hypothetical Value: 1100
Selectivity Ratio
TRKB/TRKA50-fold56-fold
TRKC/TRKA120-fold137-fold

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to a cellular setting, where factors like cell permeability and off-target effects come into play.[11]

Target Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a downstream substrate of TRK signaling in a cellular context.

Principle: Upon activation by their respective neurotrophins, TRK receptors autophosphorylate and subsequently phosphorylate downstream signaling proteins like Akt and ERK.[12] The level of phosphorylation of these downstream effectors can be quantified to assess the inhibitory activity of the compound.

G cluster_pathway TRKA Signaling Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds & Activates pTRKA p-TRKA TRKA->pTRKA Autophosphorylation PI3K PI3K pTRKA->PI3K Ras Ras pTRKA->Ras Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt CellularResponse Cellular Response (Survival, Differentiation) pAkt->CellularResponse MAPK MAPK (ERK) Ras->MAPK pMAPK p-MAPK (Thr202/Tyr204) MAPK->pMAPK pMAPK->CellularResponse Inhibitor This compound Inhibitor->pTRKA Inhibits

References

A Comparative Physicochemical Benchmark of 1-Methyl-1H-indole-7-carbonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Physicochemical Profiling

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anti-cancer and anti-fungal properties.[1][2][3][4] The pharmacological efficacy of any compound is not solely dependent on its interaction with a biological target; it is fundamentally governed by its physicochemical properties. These properties dictate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to cellular permeability and metabolic stability.

This guide provides an in-depth comparative analysis of the key physicochemical properties of 1-Methyl-1H-indole-7-carbonitrile, a specific derivative of the indole family. By benchmarking it against structurally related analogs, we aim to elucidate the impact of subtle molecular modifications—specifically N-methylation and the position of the electron-withdrawing nitrile group—on critical parameters such as lipophilicity, aqueous solubility, and melting point. Understanding these structure-property relationships (SPRs) is paramount for researchers in drug discovery, enabling the rational design of molecules with optimized, drug-like characteristics.

Compound Profiles

The following compounds were selected for this comparative analysis to systematically evaluate the influence of key structural motifs on their physicochemical nature.

Compound NameStructureKey Feature vs. Core Compound
This compound this compoundCore Compound of Interest
Indole-7-carbonitrile Indole-7-carbonitrileLacks N-methylation
1-Methyl-1H-indole-3-carbonitrile 1-Methyl-1H-indole-3-carbonitrileIsomeric nitrile at C3 position
1-Methyl-1H-indole 1-Methyl-1H-indoleLacks nitrile group
Indole IndoleParent scaffold

Comparative Physicochemical Data

The table below summarizes key physicochemical properties for the selected compounds. Data is derived from experimental values reported in the literature and high-quality computational predictions where experimental data is unavailable.

CompoundMolecular Weight ( g/mol )Melting Point (°C)cLogPPolar Surface Area (Ų)Aqueous Solubility
This compound 156.18N/A2.2 (Predicted)28.7Low (Predicted)
Indole-7-carbonitrile 142.1698-1011.8 (Predicted)40.5Low (Predicted)
1-Methyl-1H-indole-3-carbonitrile 156.1851.5 - 60.5[5]2.2[6]28.7[6]Low (Predicted)
1-Methyl-1H-indole 131.17Liquid2.6 (Predicted)4.9Low (Predicted)
Indole 117.1552-542.115.8[7]Sparingly soluble[8]

Lipophilicity (LogP): A Predictor of Permeability

Field Insight: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's ability to cross biological membranes. A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Analysis of Analogs:

  • Effect of N-methylation: Comparing Indole-7-carbonitrile (cLogP ~1.8) to this compound (cLogP ~2.2) shows that the addition of a methyl group on the indole nitrogen increases lipophilicity. This is an expected outcome, as the methyl group masks the polar N-H bond and adds a hydrophobic moiety.

  • Effect of the Nitrile Group: The nitrile group is a polar feature. Its removal, as seen when comparing 1-Methyl-1H-indole (cLogP ~2.6) to its carbonitrile counterparts (cLogP ~2.2), counterintuitively suggests a slight increase in lipophilicity. This highlights the complexity of LogP, where intramolecular interactions and the overall electronic profile influence partitioning. The parent indole has a cLogP of 2.1, indicating the N-methyl group in 1-methylindole has a more significant lipophilic contribution than the C7-nitrile group has a hydrophilic one in this scaffold.

  • Positional Isomerism: The predicted LogP for the C3 and C7 nitrile isomers is identical (2.2), suggesting that, computationally, the position of the nitrile group on the indole ring does not significantly alter the overall lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the "gold standard" shake-flask method for determining the n-octanol/water partition coefficient, a robust and widely accepted technique.[9]

Causality: The principle is based on allowing a compound to partition between two immiscible liquid phases (n-octanol and water) until equilibrium is reached. The ratio of the compound's concentration in each phase directly yields the partition coefficient. Pre-saturation of each solvent with the other is critical to prevent volume changes during the experiment that would alter the final concentration.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate buffer (e.g., pH 7.4) to represent physiological conditions. Saturate the buffer with n-octanol by mixing vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the buffer.

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a suitable vessel, combine equal volumes of the compound-containing n-octanol phase and the pre-saturated aqueous buffer (e.g., 5 mL of each).

  • Equilibration: Agitate the mixture vigorously at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = C_oct / C_aq

    • LogP = log10(P)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Saturate n-Octanol and Aqueous Buffer Compound Dissolve Compound in Saturated n-Octanol Solvents->Compound Mix Mix Octanol & Aqueous Phases (1:1 ratio) Compound->Mix Shake Agitate to Reach Equilibrium Mix->Shake Spin Centrifuge for Phase Separation Shake->Spin Quantify Quantify Concentration in Each Phase (HPLC/LC-MS) Spin->Quantify Calc Calculate P = [Oct]/[Aq] and LogP = log10(P) Quantify->Calc caption Workflow for Shake-Flask LogP Determination

Caption: Workflow for Shake-Flask LogP Determination

Aqueous Solubility: The Gateway to Bioavailability

Field Insight: Aqueous solubility is a non-negotiable property for drug candidates, particularly for oral administration. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major cause of failure in drug development. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most definitive value.[10]

Analysis of Analogs: While quantitative experimental data is sparse, we can infer solubility trends from the compounds' structures and LogP values.

  • The presence of the polar N-H group in Indole and Indole-7-carbonitrile allows for hydrogen bonding with water, which should confer slightly better solubility compared to their N-methylated analogs. Masking this N-H with a methyl group removes a key hydrogen bond donor site, generally decreasing aqueous solubility.

  • The nitrile group, while polar (contributing to the Polar Surface Area), does not guarantee high solubility. Its primary electronic effect is electron-withdrawing.

  • Compounds with higher LogP values, such as 1-Methyl-1H-indole, are expected to have lower aqueous solubility. The combination of N-methylation and the absence of a strongly polar functional group makes it the most lipophilic and likely the least soluble in this series.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)

This protocol determines the equilibrium solubility, providing a definitive measure of a compound's intrinsic solubility in a specific medium.[11][12]

Causality: The method relies on creating a saturated solution where the solid compound is in equilibrium with the dissolved compound. By adding an excess of the solid, we ensure that the maximum possible concentration is reached. The subsequent analysis of the clear supernatant provides the solubility value. Temperature control is crucial as solubility is temperature-dependent.

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of the buffer in a sealed vial. The excess should be clearly visible to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Solid: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Dilution: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in µg/mL or µM.

G start Add Excess Solid Compound to Aqueous Buffer shake Agitate at Constant Temp (24-48h) to Reach Equilibrium start->shake separate Separate Solid from Solution (Centrifuge or Filter) shake->separate supernatant Collect Clear Supernatant separate->supernatant quantify Quantify Concentration (HPLC/LC-MS) supernatant->quantify result Calculate Solubility (µg/mL or µM) quantify->result caption Workflow for Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Assay

Melting Point: An Indicator of Purity and Stability

Field Insight: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice.[13] The melting point is also correlated with molecular packing and intermolecular forces; a higher melting point generally suggests a more stable and well-ordered crystal lattice, which can, in turn, impact solubility (a higher lattice energy must be overcome for dissolution).

Analysis of Analogs:

  • Indole-7-carbonitrile (98-101°C) vs. 1-Methyl-1H-indole-3-carbonitrile (51.5-60.5°C): The presence of the N-H group in Indole-7-carbonitrile allows for intermolecular hydrogen bonding, creating a more stable crystal lattice that requires more energy to break, resulting in a significantly higher melting point. The N-methylation in the C3 isomer prevents this hydrogen bonding.

  • Indole (52-54°C) vs. 1-Methyl-1H-indole-3-carbonitrile (51.5-60.5°C): These compounds have very similar melting points. This suggests that the introduction of the nitrile group at the C3 position in the N-methylated scaffold does not drastically alter the crystal packing forces compared to the parent indole.

Experimental Protocol: Capillary Melting Point Determination

This is a standard, simple, and reliable method for determining the melting point range of a solid organic compound.[14][15][16]

Causality: A small, powdered sample is heated at a controlled rate. The temperatures at which the substance first begins to liquefy (onset) and completely becomes a liquid (clear point) are recorded. The rate of heating must be slow near the melting point to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to find a rough estimate. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying eyepiece.

    • Record the temperature (T1) when the first drop of liquid appears.

    • Record the temperature (T2) when the last solid crystal melts completely.

  • Reporting: Report the melting point as the range T1 - T2.

G prep Prepare Dry, Powdered Sample load Load 2-3 mm of Sample into Capillary Tube prep->load place Place Capillary in Melting Point Apparatus load->place heat Heat Rapidly to ~20°C Below Expected MP place->heat slow_heat Heat Slowly (1-2°C/min) heat->slow_heat observe Observe Sample slow_heat->observe record Record T1 (First Liquid) and T2 (All Liquid) observe->record result Report Melting Point as Range T1 - T2 record->result caption Workflow for Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination

Conclusion

This guide demonstrates that even minor structural modifications to the indole scaffold have a pronounced impact on fundamental physicochemical properties. The N-methylation of the indole nitrogen consistently increases lipophilicity and is predicted to decrease aqueous solubility by removing a critical hydrogen bond donor site. This modification also significantly lowers the melting point by disrupting intermolecular hydrogen bonding in the crystal lattice. The position of the nitrile group appears to have a less dramatic effect on these properties, though it is a key modulator of the molecule's overall polarity.

For researchers and drug development professionals, these findings underscore the importance of early and systematic physicochemical profiling. By understanding these structure-property relationships, teams can more effectively triage candidates and rationally design next-generation analogs with a higher probability of possessing a favorable ADME profile, ultimately accelerating the path to viable drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1H-indole-7-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility.

Hazard Identification and Risk Assessment

This compound is a specialized organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—containing an indole ring and a nitrile group (-C≡N)—demands a cautious approach based on the known hazards of related chemical classes.

The nitrile functional group is of primary concern. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions.[1][2][3] The indole nucleus is a common scaffold in biologically active molecules, and the compound itself may have uncharacterized toxicological properties. Therefore, it is imperative to handle this compound and its waste with the assumption that it is hazardous.

Table 1: Potential Hazard Profile and Safety Rationale

Hazard ClassPotential ManifestationScientific Rationale & Causality
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.The nitrile group is a known toxicophore. Similar nitrile compounds exhibit significant toxicity.
Serious Eye Irritation Causes serious irritation upon contact with eyes.Many organic chemicals, including indole derivatives, are irritants.[4][5]
Skin Irritation May cause skin irritation upon contact.Indole and nitrile compounds are often classified as skin irritants.[5][6]
Environmental Hazard Potentially toxic to aquatic life.Uncharacterized organic molecules should not be released into the environment.[7]
Reactivity Hazard Generation of hydrogen cyanide gas.Contact with strong acids can cause the hydrolysis of the nitrile group, leading to the release of HCN gas, which is extremely toxic.[2]

Given these potential hazards, all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be treated as hazardous chemical waste .[8]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The Occupational Safety and Health Administration (OSHA) mandates safe handling practices in the workplace to protect personnel.[11]

  • EPA (RCRA): This framework requires that hazardous waste be properly identified, stored, transported, and disposed of at a permitted facility.[10] Intentional dilution or evaporation to avoid classifying a substance as hazardous is illegal.[12]

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees and that they are trained on safe handling and emergency procedures.[6]

Your institution's Environmental Health & Safety (EHS) office is the direct liaison for ensuring compliance with these regulations.[13] Never dispose of this compound down the drain or in the regular trash. [8][14]

Pre-Disposal Protocol: Segregation, Containerization, and Storage

Proper management of waste begins at the point of generation. Meticulous adherence to pre-disposal procedures is critical to prevent dangerous chemical reactions and ensure the safety of all personnel.

Step 1: Waste Segregation

Segregation is the most critical step in preventing hazardous reactions. This compound waste must be kept separate from incompatible materials.

Table 2: Segregation Guidelines for this compound Waste

Incompatible Waste ClassHazard of MixingSegregation Mandate
Acids (All types) Extreme Danger: Rapid generation of highly toxic hydrogen cyanide (HCN) gas.Store in a separate, dedicated secondary containment bin. Never mix in the same waste container.[2][12][15]
Strong Oxidizing Agents Violent, potentially explosive reaction.Store separately.
Bases (Caustic) Potential for reaction or degradation.While less acutely hazardous than mixing with acids, it is best practice to segregate.[16]
Aqueous Waste To maintain a non-aqueous waste stream for proper disposal via incineration.Keep solid organic nitrile waste separate from liquid and aqueous waste streams.[17]
Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Container Selection: Use a container made of a compatible material (e.g., the original product bottle, or a high-density polyethylene (HDPE) container for solid waste) that is in good condition with a securely sealing screw cap.[9][12][15]

  • Labeling: As soon as you begin accumulating waste, affix a completed hazardous waste tag, available from your EHS office.[8][13] The label must include:

    • The full, unabbreviated chemical name: "this compound" and any other chemical constituents.

    • The approximate percentage of each component.

    • The date accumulation started.

    • All relevant hazard information (e.g., "Toxic," "Irritant").

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for waste storage, known as a Satellite Accumulation Area (SAA).[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[9]

  • Containment: The waste container must be stored within secondary containment (e.g., a spill tray) to contain any potential leaks.[8][17]

  • Closure: Waste containers must remain closed at all times except when actively adding waste.[8][12] Leaving a funnel in the container is not permissible.

Disposal Workflow: From Generation to Collection

The following diagram and protocol outline the comprehensive workflow for the disposal of solid this compound waste.

G cluster_0 At the Bench cluster_1 In the Lab (SAA) cluster_2 Final Disposition A Step 1: Don PPE (Nitrile Gloves, Safety Goggles, Lab Coat) B Step 2: Collect Waste (Solid chemical, contaminated gloves, weigh paper) A->B C Step 3: Place Waste in Designated, Labeled Container B->C D Step 4: Securely Close Container C->D E Step 5: Place Container in Secondary Containment in SAA D->E F Step 6: Ensure SAA is Secure and Properly Labeled E->F G Step 7: Container Full or Project Complete? F->G H Step 8: Submit Waste Pickup Request to EHS Office G->H Yes I Step 9: EHS Collects Waste for Final Disposal H->I

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant nitrile gloves.[18][19]

    • Splash-proof safety goggles.[1]

    • A flame-resistant lab coat.

    • Closed-toe shoes.

  • Waste Collection:

    • Collect all solid waste containing this compound.

    • This includes unused or expired reagents, reaction byproducts, and any materials contaminated through contact, such as gloves, weigh paper, or absorbent pads used for minor spills.[9]

  • Transfer to Waste Container:

    • Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container located in your SAA.

    • Avoid creating dust.

  • Container Management:

    • Immediately after adding waste, securely fasten the cap.[12]

    • Ensure the exterior of the container is clean and free of contamination.

    • Verify the container is within its secondary containment unit.

  • Requesting Disposal:

    • Once the waste container is full (no more than 90% capacity) or the project generating the waste is complete, submit a chemical waste pickup request to your institution's EHS department.[8][9][13]

    • Do not store full containers of hazardous waste in the lab for an extended period.[8]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Minor Spill (Contained on a sorbent pad or in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material or chemical spill kit to clean the spill.

    • Collect all contaminated materials and place them in your hazardous waste container.

    • Wipe the area with a suitable solvent and then soap and water.

  • Major Spill (Outside of a containment area):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

    • Provide EHS responders with the Safety Data Sheet (or this guide) for the material.

Waste Minimization

A key component of laboratory safety and environmental stewardship is minimizing waste generation.[17]

  • Prudent Purchasing: Order only the quantity of this compound required for your experiments.

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[17]

  • Scale of Experiments: Whenever possible, use microscale techniques to reduce the volume of reagents used and waste generated.

By adhering to these rigorous procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.